molecular formula C9H11BO4 B581174 (5-Ethoxy-2-formylphenyl)boronic acid CAS No. 1003042-89-4

(5-Ethoxy-2-formylphenyl)boronic acid

Katalognummer: B581174
CAS-Nummer: 1003042-89-4
Molekulargewicht: 193.993
InChI-Schlüssel: WZXOCGHYGPWDRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Ethoxy-2-formylphenyl)boronic acid (CAS 1003042-89-4) is a high-value aryl boronic acid derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. This compound, with the molecular formula C 9 H 11 BO 4 and a molecular weight of 193.99 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features both a boronic acid group and an aldehyde group, which act as orthogonal reactive handles for sequential chemical transformations, including the well-known Suzuki-Miyaura cross-coupling reaction . Boronic acids, in general, have established themselves as privileged motifs in drug discovery due to their unique physicochemical characteristics and their ability to form reversible complexes with biological targets . They are considered stable and generally non-toxic intermediates, and their incorporation into bioactive molecules can significantly modify selectivity, as well as improve physicochemical and pharmacokinetic properties . The discovery of FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib, has further accelerated the interest in these compounds as potential therapeutic agents for various diseases, including cancer, bacterial, and viral infections . Researchers value this compound for its utility as a synthetic intermediate. The ethoxy and formyl substituents on the phenyl ring allow for further functionalization, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This compound is supplied with a typical purity of 98% and must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(5-ethoxy-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOCGHYGPWDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethoxy-2-formylphenyl)boronic acid, a key organic building block, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, comprising an ethoxy group, a formyl moiety, and a boronic acid functional group, make it a versatile reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key properties is presented in the table below for easy reference.

PropertyValue
CAS Number 1003042-89-4[1]
Molecular Formula C₉H₁₁BO₄[2]
Molecular Weight 193.99 g/mol [1]
Appearance Solid[2]
Purity ≥98%[2]
InChI InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3[2]
Canonical SMILES CCOC1=CC(=C(C=C1)B(O)O)C=O

Synthesis

A general, two-step synthetic route to prepare 2-formylphenylboronic acids involves the protection of the aldehyde, followed by a Miyaura borylation. A representative synthetic scheme is depicted below.

G General Synthesis of 2-Formylphenylboronic Acids cluster_step1 Step 1: Aldehyde Protection cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Deprotection A Substituted Bromobenzaldehyde B Protected Bromobenzaldehyde A->B Protection (e.g., acetal formation) C Protected Bromobenzaldehyde D (Protected formylphenyl)boronic acid ester C->D [Pd] catalyst, B2pin2, Base E (Protected formylphenyl)boronic acid ester F 2-Formylphenylboronic acid E->F Deprotection (e.g., acidic workup) G Experimental Workflow for Suzuki-Miyaura Coupling A Reactant Preparation (Boronic acid, Aryl halide, Base) B Inert Atmosphere Setup (Evacuate and backfill with N2/Ar) A->B C Catalyst and Solvent Addition B->C D Reaction (Heating and Stirring) C->D E Workup (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor IRAK4 Inhibitor (Synthesized from This compound) Inhibitor->IRAK4

References

An In-depth Technical Guide to (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(5-Ethoxy-2-formylphenyl)boronic acid is a bifunctional organic compound belonging to the class of arylboronic acids. Its structure incorporates a phenyl ring substituted with an ethoxy group, a formyl (aldehyde) group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically supplied as a solid.[1] The core physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1003042-89-4
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
IUPAC Name This compound-
InChI InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3[1]
InChIKey WZXOCGHYGPWDRF-UHFFFAOYSA-N[1]
SMILES CCOCc1ccc(C=O)c(B(O)O)c1-

Structural Characteristics and Tautomerism

A key structural feature of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[2] This equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the phenyl ring. The cyclic form can play a significant role in the compound's reactivity and binding interactions.[2]

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Characterization of this compound and confirmation of its structure are typically achieved through standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to elucidate the molecular structure and confirm the presence of the ethoxy, formyl, and boronic acid groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the boronic acid.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Synthesis and Purification

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][5] The general workflow involves the formation of the arylmagnesium or aryllithium intermediate from the corresponding bromo- or iodo-substituted precursor, which is then quenched with the borate ester at low temperatures.

synthesis_workflow start Start: Aryl Halide (e.g., 4-Bromo-2-ethoxybenzaldehyde) grignard Form Grignard Reagent (Mg, THF) start->grignard borylation React with Trialkyl Borate (e.g., B(OiPr)₃, -78°C to RT) grignard->borylation hydrolysis Acidic Hydrolysis (e.g., HCl (aq)) borylation->hydrolysis purification Purification (Recrystallization or Chromatography) hydrolysis->purification product Final Product: This compound purification->product

Caption: General synthesis workflow for arylboronic acids.

Purification Protocol: A common method for purifying formylphenylboronic acids involves their acidic and basic properties. The crude product can be dissolved in an aqueous solution of a base (e.g., sodium hydroxide) to form the water-soluble boronate salt.[6] The solution is then filtered to remove insoluble impurities. Subsequent acidification of the filtrate with an acid like HCl causes the purified boronic acid to precipitate, after which it can be collected by filtration, washed with water, and dried.[6]

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[8][9] Boronic acids are favored for this reaction due to their stability in air and moisture, low toxicity, and the mild reaction conditions required.[3][9]

The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex.[9]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

suzuki_cycle pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) aryl_halide Ar¹-X (Aryl Halide) boronic_acid Ar²-B(OH)₂ (Boronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of an aryl boronic acid with an aryl halide, adapted from established procedures for similar compounds.[10]

Reaction: Coupling of this compound with 1-bromo-4-nitrobenzene.

Materials:

  • This compound (1.2 mmol)

  • 1-Bromo-4-nitrobenzene (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Solvents: Toluene (anhydrous), Ethanol, Deionized Water

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, 1-bromo-4-nitrobenzene, and potassium carbonate.[10]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

  • Under the inert atmosphere, add the palladium catalyst, followed by the solvent mixture (e.g., 5:2:2 ratio of Toluene/Ethanol/Water) via syringe.[10]

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours, monitoring progress by TLC.[10]

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Weigh Reagents: - Boronic Acid - Aryl Halide - Base prep2 Assemble Flame-Dried Glassware under Inert Atmosphere prep1->prep2 react1 Add Reagents & Catalyst to Flask prep2->react1 react2 Add Solvents react1->react2 react3 Heat and Stir (e.g., 100°C, 12h) react2->react3 workup1 Cool to RT & Perform Aqueous Extraction react3->workup1 workup2 Dry Organic Layer & Evaporate Solvent workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 analysis1 Characterize Product (NMR, MS, etc.) workup3->analysis1

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety and Handling

While specific toxicity data for this compound is not extensively published, data from similar arylboronic acids should be used to guide handling procedures.[11] Phenylboronic acid derivatives are generally considered irritants.

GHS Hazard Information (Typical for this class):

HazardCodeDescription
Pictogram GHS07Warning
Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.[12]
Precautionary P261Avoid breathing dust.[11]
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. Understanding its chemical properties, synthetic routes, and proper handling procedures is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to (5-Ethoxy-2-formylphenyl)boronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (5-Ethoxy-2-formylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and potential applications, particularly in the realm of drug discovery.

Molecular Structure and Properties

This compound is an aromatic boronic acid featuring both an ethoxy and a formyl functional group. These substituents influence its reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 1003-042-89-4--INVALID-LINK--
Molecular Formula C₉H₁₁BO₄--INVALID-LINK--[1]
Molecular Weight 193.99 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral knowledge for similar compounds
Purity ≥98%--INVALID-LINK--[1]
Synonyms Boronic acid, B-(5-ethoxy-2-formylphenyl)---INVALID-LINK--[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / PeaksRationale
¹H NMR (DMSO-d₆)δ 9.8-10.2 (s, 1H, -CHO), 7.6-7.8 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 8.1 (s, 2H, B(OH)₂), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)Based on spectral data of 2-formylphenylboronic acid and 5-methoxy-2-formylphenylboronic acid.[2][3]
¹³C NMR (DMSO-d₆)δ 192-195 (CHO), 160-163 (C-OEt), 135-138 (C-B), 130-133 (Ar-C), 120-125 (Ar-C), 115-118 (Ar-C), 63-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃)Based on typical chemical shifts for substituted phenylboronic acids.[4]
FTIR (KBr, cm⁻¹)3400-3200 (br, O-H), 2980-2850 (C-H), 1680-1660 (C=O), 1600-1580, 1480-1450 (C=C, aromatic), 1380-1350 (B-O), 1250-1200 (C-O, ether)Based on characteristic infrared absorption frequencies of functional groups present in the molecule.[5][6]
Mass Spec. (ESI-)m/z 193 [M-H]⁻Predicted based on the molecular weight and common ionization patterns for boronic acids.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Acetal Protection cluster_2 Step 3: Borylation cluster_3 Step 4: Deprotection A 4-Ethoxybenzaldehyde B 2-Bromo-4-ethoxybenzaldehyde A->B Br₂, FeBr₃ C 2-Bromo-4-ethoxybenzaldehyde D 2-(2-Bromo-4-ethoxyphenyl)-1,3-dioxolane C->D Ethylene glycol, p-TsOH E 2-(2-Bromo-4-ethoxyphenyl)-1,3-dioxolane F 2-(5-Ethoxy-2-(1,3-dioxolan-2-yl)phenyl)boronic acid E->F 1. n-BuLi 2. B(OiPr)₃ G 2-(5-Ethoxy-2-(1,3-dioxolan-2-yl)phenyl)boronic acid H This compound G->H Acidic workup (e.g., HCl)

A proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Adapted)

Step 1: Bromination of 4-Ethoxybenzaldehyde

  • To a solution of 4-ethoxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine in the same solvent at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography to yield 2-bromo-4-ethoxybenzaldehyde.

Step 2: Acetal Protection of the Formyl Group

  • Dissolve 2-bromo-4-ethoxybenzaldehyde and a slight excess of ethylene glycol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion, cool the reaction, wash with saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain 2-(2-bromo-4-ethoxyphenyl)-1,3-dioxolane.

Step 3: Borylation

  • Dissolve the protected bromobenzaldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir for 1 hour.

  • Add triisopropyl borate and allow the reaction to slowly warm to room temperature overnight.

Step 4: Deprotection and Isolation

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an acidic workup with dilute hydrochloric acid to hydrolyze the acetal and the borate ester.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the formyl group provides a handle for further chemical transformations, making it a key building block for the synthesis of complex organic molecules and libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or vinyl halides to generate substituted biaryl or vinyl-aryl compounds, which are common scaffolds in pharmaceuticals.

Suzuki_Coupling_Workflow cluster_reagents Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product BoronicAcid This compound Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Heating->Reaction Product Coupled Product (Ar-Aryl') Reaction->Product

A generalized workflow for a Suzuki-Miyaura coupling reaction.
Role in Drug Discovery

The 2-formylphenylboronic acid motif is of significant interest in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets such as serine proteases. The formyl group allows for the introduction of diverse functionalities through reactions like reductive amination, Wittig reactions, and aldol condensations, enabling the generation of a wide array of potential drug candidates.

Drug_Discovery_Logic cluster_reactions Chemical Transformations cluster_derivatives Diverse Derivatives cluster_applications Potential Biological Targets Core This compound (Core Scaffold) Suzuki Suzuki Coupling Core->Suzuki ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig Reaction Core->Wittig Aldol Aldol Condensation Core->Aldol Biaryls Biaryl Compounds Suzuki->Biaryls Amines Secondary/Tertiary Amines ReductiveAmination->Amines Alkenes Stilbene Analogs Wittig->Alkenes Enones Chalcone-like Structures Aldol->Enones Targets Enzyme Inhibition (e.g., Serine Proteases) Receptor Modulation Biaryls->Targets Amines->Targets Alkenes->Targets Enones->Targets

References

An In-Depth Technical Guide to the Synthesis of (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic route for (5-Ethoxy-2-formylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, multi-step synthesis based on well-established and analogous chemical transformations. The proposed pathway starts from the readily available 4-ethoxybenzaldehyde and proceeds through protection, directed ortho-metalation, borylation, and deprotection steps.

Proposed Synthesis Route Overview

The synthesis of this compound can be efficiently achieved in three key stages. The aldehyde functionality of the starting material, 4-ethoxybenzaldehyde, is first protected as a diethyl acetal. This is followed by a directed ortho-metalation of the ethoxy group and subsequent borylation to introduce the boronic acid moiety. The final step involves the acidic hydrolysis of the acetal and the boronate ester to yield the target compound.

Scheme 1: Proposed Synthesis of this compound

(1) Triethyl orthoformate, Ethanol, cat. H⁺ (2) i) sec-BuLi, TMEDA, THF, -78 °C; ii) B(O^iPr)₃, -78 °C to rt (3) aq. HCl

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 1-(Diethoxymethyl)-4-ethoxybenzene (Acetal Protection)

This step protects the reactive aldehyde group from the strongly basic conditions of the subsequent lithiation step.

  • Materials:

    • 4-Ethoxybenzaldehyde

    • Triethyl orthoformate

    • Anhydrous ethanol

    • Concentrated sulfuric acid (or other acid catalyst)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 4-ethoxybenzaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volume of residue).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(diethoxymethyl)-4-ethoxybenzene, which can often be used in the next step without further purification.

Step 2: Synthesis of (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid (Directed ortho-Metalation and Borylation)

This is the key step where the boronic acid group is introduced at the position ortho to the ethoxy directing group.

  • Materials:

    • 1-(Diethoxymethyl)-4-ethoxybenzene

    • Anhydrous tetrahydrofuran (THF)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • sec-Butyllithium (sec-BuLi) in cyclohexane

    • Triisopropyl borate (B(O^iPr)₃)

    • 2 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Hexanes

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-(diethoxymethyl)-4-ethoxybenzene (1 equivalent) in anhydrous THF.

    • Add TMEDA (1.2 equivalents) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add sec-BuLi (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. The solution may turn colored, indicating the formation of the aryllithium species.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~1-2).

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude boronic acid intermediate.

Step 3: Synthesis of this compound (Deprotection)

The final step removes the acetal protecting group to reveal the aldehyde and provides the target molecule.

  • Materials:

    • Crude (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid

    • Acetone

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude product from Step 2 in a mixture of acetone and 1 M HCl (e.g., a 3:1 v/v mixture).

    • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Acetal Protection4-Ethoxybenzaldehyde1-(Diethoxymethyl)-4-ethoxybenzene>90%
2DoM & Borylation1-(Diethoxymethyl)-4-ethoxybenzene(5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid60-85%
3Deprotection(5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acidThis compound>90%
Overall - 4-Ethoxybenzaldehyde This compound ~50-75%

Synthesis Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of this compound.

Synthesis_Workflow Start 4-Ethoxybenzaldehyde Protected 1-(Diethoxymethyl)- 4-ethoxybenzene Start->Protected CH(OEt)₃, EtOH, H⁺ Borylated (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid Protected->Borylated 1. sec-BuLi, TMEDA 2. B(OⁱPr)₃ Final This compound Borylated->Final aq. HCl, Acetone

Caption: Synthetic workflow for this compound.

Disclaimer: The synthetic route and experimental protocols described in this document are based on established chemical principles and analogous reactions. These procedures should only be carried out by trained chemists in a well-equipped laboratory, with appropriate safety precautions in place. The reagents used, particularly organolithium compounds, are hazardous and require careful handling in an inert atmosphere.

Spectral Analysis of (5-Ethoxy-2-formylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling and other cross-coupling reactions. Its bifunctional nature, featuring both a boronic acid moiety and an aldehyde group, makes it a versatile reagent in medicinal chemistry and materials science. Accurate spectral characterization is paramount for verifying the identity, purity, and stability of this compound. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

Due to the limited availability of public experimental spectral data for this compound, the following data is predicted based on computational models and analysis of analogous structures. These predictions serve as a reference for researchers in the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2s1H-CHO
~7.8 - 8.0d1HAr-H ortho to -CHO
~7.4 - 7.6dd1HAr-H meta to -CHO, ortho to -OEt
~7.2 - 7.3d1HAr-H ortho to -B(OH)₂
~4.1 - 4.3q2H-OCH₂CH₃
~1.4 - 1.6t3H-OCH₂CH₃
~5.0 - 6.0br s2H-B(OH)₂

Solvent: CDCl₃. Prediction tool: ChemDraw, nmrdb.org.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~192 - 195-CHO
~160 - 163Ar-C-OEt
~138 - 141Ar-C-CHO
~130 - 133Ar-CH ortho to -CHO
~120 - 123Ar-C-B(OH)₂
~118 - 121Ar-CH meta to -CHO, ortho to -OEt
~115 - 118Ar-CH ortho to -B(OH)₂
~63 - 66-OCH₂CH₃
~14 - 16-OCH₂CH₃

Solvent: CDCl₃. Prediction tool: ChemDraw.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadO-H stretch (boronic acid, intermolecular H-bonding)
~2980 - 2850MediumC-H stretch (aliphatic)
~2850 - 2750MediumC-H stretch (aldehyde)
~1700 - 1680StrongC=O stretch (aldehyde)
~1600 - 1580MediumC=C stretch (aromatic)
~1480 - 1450MediumC=C stretch (aromatic)
~1380 - 1350StrongB-O stretch
~1250 - 1200StrongC-O stretch (aryl ether)
~1050 - 1000MediumC-O stretch (aryl ether)

Prediction based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data
m/zProposed FragmentIonization Mode
194[M]⁺ (molecular ion)EI
176[M - H₂O]⁺EI
165[M - CHO]⁺EI
147[M - CHO - H₂O]⁺EI
193[M-H]⁻ESI

EI = Electron Ionization, ESI = Electrospray Ionization. This represents a simplified prediction of major fragments.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for arylboronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. Complete dissolution is crucial; gentle vortexing or sonication may be necessary. Boronic acids can sometimes exhibit poor solubility, and their spectra can be complicated by the formation of cyclic anhydrides (boroxines). Using a coordinating solvent like DMSO-d₆ or adding a drop of D₂O can help to break up these oligomers and sharpen the B(OH)₂ proton signal.

  • Data Acquisition:

    • ¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. A standard pulse program is used with a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is necessary, along with a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): This is the most common and convenient method for solid samples. A small amount of the solid this compound is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans at a resolution of 4 cm⁻¹ is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The major absorption peaks are then identified and labeled using the spectrometer's software.

Mass Spectrometry (MS)

The choice of ionization technique is critical for the analysis of boronic acids.

  • Sample Introduction and Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid for positive ion mode or ammonia for negative ion mode to aid ionization) and infused into the mass spectrometer. Boronic acids can often be detected in negative ion mode as the [M-H]⁻ adduct.

    • Electron Ionization (EI): This is a higher-energy technique that can cause extensive fragmentation, providing valuable structural information. It is suitable for more volatile and thermally stable compounds. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC). Derivatization to a more volatile ester may be necessary.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. Data analysis involves identifying the molecular ion peak and interpreting the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.

Mandatory Visualization

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Data Interpretation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

(5-Ethoxy-2-formylphenyl)boronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (5-Ethoxy-2-formylphenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and factors influencing solubility to provide a practical context for its use in synthetic chemistry and drug development.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The presence of both an ethoxy and a formyl group on the phenyl ring can influence the molecule's polarity, reactivity, and physicochemical properties, including its solubility.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and drug development.[2][3] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this and related arylboronic acids.

Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 1003042-89-4

  • Molecular Formula: C₉H₁₁BO₄

  • Molecular Weight: 193.99 g/mol

  • Structure:

Solubility of Arylboronic Acids

Factors Influencing Solubility

The solubility of arylboronic acids is influenced by several factors:

  • Solvent Polarity: Generally, the solubility of phenylboronic acid increases with the polarity of the solvent, with some exceptions.[6] Ethers and ketones are often good solvents for boronic acids.[6][7]

  • Substituent Effects: The type and position of substituents on the phenyl ring have a significant impact on solubility.[4] For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in most tested organic solvents.[4][5]

  • Temperature: The solubility of solids in liquids generally increases with temperature.[8]

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process can be reversible and is influenced by the solvent and temperature, which can complicate solubility measurements.

Below is a diagram illustrating the key factors that influence the solubility of arylboronic acids.

Factors Influencing Arylboronic Acid Solubility cluster_Compound Compound Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solubility Solubility Compound Arylboronic Acid Compound->Solubility Substituents Substituents (Type & Position) Compound->Substituents Boroxine Boroxine Formation Compound->Boroxine Solvent Solvent Solvent->Solubility Polarity Polarity Solvent->Polarity H_Bonding H-Bonding Solvent->H_Bonding Temperature Temperature Temperature->Solubility

Caption: Factors influencing arylboronic acid solubility.

Solubility Data for Phenylboronic Acid

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a proxy.

SolventTypeSolubility
Dipropyl etherEtherHigh[6][7]
AcetoneKetoneHigh[6][7]
3-PentanoneKetoneModerate to High[7]
ChloroformChloroalkaneModerate[6][7]
MethylcyclohexaneHydrocarbonVery Low[6][7]
WaterProticLow (1.9 g/100 g H₂O at 20°C)[7]

Experimental Protocol for Solubility Determination

A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][4] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[2]

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector for turbidity measurement

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[2]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[2][4]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[2]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

The following diagram illustrates the experimental workflow for the dynamic solubility determination method.

Dynamic Solubility Determination Workflow Start Start Prep 1. Prepare Mixture (Solute + Solvent) Start->Prep Heat 2. Controlled Heating & Stirring Prep->Heat Monitor 3. Monitor Turbidity Heat->Monitor Clear Is Solution Clear? Monitor->Clear Clear->Heat No Record 4. Record Temperature (Solubility Point) Clear->Record Yes Repeat 5. Repeat for Different Compositions Record->Repeat Repeat->Prep New Composition End End Repeat->End All Compositions Done

Caption: Dynamic solubility determination workflow.

Applications in Drug Development and Synthesis

Boronic acids are crucial in pharmaceutical discovery and synthesis.[1] They are considered bioisosteres of carboxylic acids and are key building blocks in the synthesis of complex molecules, often through the Suzuki-Miyaura coupling reaction.[1][9] The formyl group in this compound provides a reactive site for further chemical modifications, enabling the creation of diverse chemical libraries for drug screening.[1] Several boronic acid-containing drugs, such as Bortezomib (Velcade), have been approved, highlighting the importance of this class of compounds in medicine.[9][10] Understanding their solubility is paramount for formulation, as poor solubility can be a significant obstacle in drug development.[3]

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By leveraging data from analogous compounds like phenylboronic acid, understanding the key factors that govern solubility, and employing standardized experimental protocols such as the dynamic method, scientists can effectively determine the solubility of this compound in various organic solvents. This knowledge is essential for optimizing reaction conditions, purification processes, and formulation strategies in both academic and industrial research settings.

References

(5-Ethoxy-2-formylphenyl)boronic acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for (5-Ethoxy-2-formylphenyl)boronic acid. While specific quantitative stability data for this compound is not extensively available in the public domain, this document extrapolates from the well-established chemistry of arylboronic acids to provide a comprehensive understanding of its potential degradation pathways and best practices for handling and storage.

Introduction to this compound

This compound is a versatile organic compound utilized as a building block in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the electron-donating ethoxy group and the ortho-formyl group on the phenyl ring influences its reactivity and stability profile. Boronic acids, in general, are known to be sensitive to environmental factors, making proper handling and storage crucial to maintain their integrity and ensure reproducible experimental outcomes.

Intrinsic and Extrinsic Factors Affecting Stability

The stability of this compound is influenced by both its inherent chemical properties (intrinsic factors) and the external conditions to which it is exposed (extrinsic factors).

Intrinsic Factors:

  • Electronic Effects: The electron-donating ethoxy group can increase the electron density on the boron atom, potentially making the C-B bond more susceptible to protodeboronation.

  • Steric and Intramolecular Effects: The ortho-formyl group may participate in intramolecular interactions, including hydrogen bonding with the boronic acid moiety, which can influence its conformation and stability.

Extrinsic Factors:

  • Temperature: Elevated temperatures can accelerate degradation processes, particularly dehydration to boroxines.

  • Moisture: Arylboronic acids are often hygroscopic and can react with water, leading to changes in their physical state and potentially facilitating degradation.

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the boronic acid.

  • Light: Photochemical degradation can occur, although it is generally a less common pathway compared to oxidation and dehydration.

  • pH: The pH of the environment is a critical factor, as it governs the equilibrium between the neutral boronic acid and the more reactive tetrahedral boronate anion.

Primary Degradation Pathways

There are three primary degradation pathways for arylboronic acids, including this compound:

3.1. Dehydration to Boroxines: This is a common process where three molecules of the boronic acid undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water.

G cluster_0 Dehydration to Boroxine 3 R-B(OH)2 3 x this compound Boroxine Boroxine (Trimeric Anhydride) 3 R-B(OH)2->Boroxine Heat Boroxine->3 R-B(OH)2 + H2O 3 H2O 3 H2O

Caption: Reversible dehydration of boronic acid to its boroxine.

3.2. Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the corresponding aldehyde (5-ethoxy-2-formylbenzene). This process is often catalyzed by acid or base and can be accelerated by the presence of certain metals. The electron-donating ethoxy group may increase the susceptibility of the compound to this degradation pathway.

G cluster_1 Protodeboronation R-B(OH)2 This compound R-H 5-Ethoxybenzaldehyde R-B(OH)2->R-H H+ or OH- B(OH)3 Boric Acid

Caption: Irreversible protodeboronation of the boronic acid.

3.3. Oxidation: Oxidative degradation involves the cleavage of the C-B bond to form the corresponding phenol. This process can be initiated by atmospheric oxygen and reactive oxygen species.[1] While boronic acids are generally considered stable to air, long-term exposure can lead to gradual oxidation.

G cluster_2 Oxidation R-B(OH)2 This compound R-OH 5-Ethoxy-2-formylphenol R-B(OH)2->R-OH [O]

Caption: Oxidation of the boronic acid to the corresponding phenol.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended based on general guidelines for arylboronic acids.[2][3]

ParameterRecommendationRationale
Temperature Store at 2-8°C.[4]Reduces the rate of chemical degradation, especially dehydration.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Light Store in a dark place, in an opaque container.Prevents potential photochemical degradation.
Container Use a tightly sealed, non-reactive container (e.g., amber glass).Prevents ingress of air and moisture.
Handling Handle in a dry, well-ventilated area or in a glovebox. Avoid creating dust.[5]Minimizes exposure to atmospheric moisture and oxygen.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

5.1. General HPLC Method for Stability Testing:

  • Objective: To separate the intact this compound from its potential degradation products (e.g., boroxine, protodeboronated product, and oxidation product).

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve separation of all relevant species.

  • Detection: UV detection at a wavelength where all compounds of interest have significant absorbance.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound would be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting degradation products would be analyzed to ensure they are resolved from the parent compound.

5.2. Experimental Workflow for Stability Assessment:

G cluster_workflow Stability Assessment Workflow A Obtain initial sample of This compound B Develop and validate a stability-indicating HPLC method A->B E Set up long-term and accelerated stability studies under controlled storage conditions (Temperature, Humidity) A->E C Perform forced degradation studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Identify and characterize major degradation products (e.g., using LC-MS, NMR) C->D G Determine the rate of degradation and identify critical stability factors D->G F Analyze samples at pre-defined time points E->F F->G H Establish recommended storage conditions and re-test date G->H

Caption: A typical workflow for assessing the stability of a chemical compound.

Conclusion

This compound, like other arylboronic acids, is susceptible to degradation through dehydration, protodeboronation, and oxidation. To maintain its quality and ensure the reliability of experimental results, it is imperative to store the compound in a cool, dry, and dark environment under an inert atmosphere. For critical applications in research and drug development, it is highly recommended to perform stability studies using a validated analytical method to establish an appropriate re-test date and confirm the material's purity before use.

References

The Expanding Synthetic Versatility of (5-Ethoxy-2-formylphenyl)boronic Acid: A Technical Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

(5-Ethoxy-2-formylphenyl)boronic acid is emerging as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its application in both established and novel chemical transformations, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

The unique trifunctional nature of this compound, featuring a boronic acid, an aldehyde, and an ethoxy group on a phenyl ring, offers a rich platform for a variety of chemical reactions. While its utility in classical cross-coupling reactions is well-established, recent research has unveiled its potential in novel multicomponent and tandem reactions for the synthesis of diverse heterocyclic scaffolds. This guide will delve into the specifics of these reactions, providing practical insights for their application.

Novel Heterocycle Synthesis

The strategic positioning of the formyl and boronic acid groups in this compound facilitates novel cyclization and multicomponent reactions for the synthesis of valuable heterocyclic compounds.

Synthesis of 1-N-Alkoxycarbonyl Indazoles

A notable novel application of 2-formylphenylboronic acids, including the 5-ethoxy derivative, is in the synthesis of 1-N-alkoxycarbonyl indazoles. This reaction proceeds via a copper(II) acetate-catalyzed reaction with azodicarboxylates, followed by an acid-induced ring closure. This method provides a straightforward, two-step, one-pot procedure to a range of indazole derivatives.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of Alkoxycarbonyl-Protected Indazoles [1]

To a stirred solution of a (2-formylphenyl)boronic acid (1.0 eq) in acetonitrile (MeCN, ~0.2 M), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, 1.5 eq) is added, followed by a catalytic amount of copper(II) acetate (Cu(OAc)₂, 20 mol%). The reaction is sealed and stirred overnight at room temperature. Subsequently, trifluoroacetic acid (TFA, 5.0 eq) is added, and the stirring is continued for 2 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (EtOAc) and a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is then purified by silica gel column chromatography.

Reactant 1AzodicarboxylateYield (%)Reference
(2-Formylphenyl)boronic acidDiethyl azodicarboxylate (DEAD)78[1]
(2-Formylphenyl)boronic acidDibenzyl azodicarboxylate60[1]

Note: While the specific yield for the 5-ethoxy derivative is not provided in the reference, this general protocol is applicable to substituted 2-formylphenylboronic acids.

Synthesis of Aromatic Azaborines

This compound and its analogs serve as key precursors for the synthesis of aromatic azaborines, a class of boron-containing heterocycles with interesting electronic properties. The reaction involves a condensation with N-Cbz-α-phosphonoglycine trimethyl ester in the presence of a base like DBU. The electronic nature of the substituent on the phenyl ring can influence the reaction outcome.[4]

Experimental Protocol: General Method for the Synthesis of Substituted Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates [4]

In an oven-dried flask, N-Cbz-α-phosphonoglycine trimethyl ester (1.0 eq) is stirred with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0-3.0 eq) in dry acetonitrile (MeCN) for 30 minutes under a nitrogen atmosphere. A solution of the substituted 2-formylphenylboronic acid (1.0-2.0 eq) in dry MeCN is then added, and the reaction is continued for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in dichloromethane (DCM). The organic layer is washed sequentially with 1M HCl and water, dried, and concentrated. The product is then purified.

A study on the synthesis of aromatic azaborines highlighted the influence of a methoxy substituent at the 5-position, which is electronically similar to the ethoxy group, suggesting its compatibility with this reaction.[4]

Established Reactions with Novel Potential

While Suzuki-Miyaura and Petasis reactions are well-established for boronic acids, their application with a multifunctional substrate like this compound allows for the synthesis of complex molecules with high potential for further functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. This compound can be effectively coupled with various aryl and heteroaryl halides to generate substituted biaryl compounds. The presence of the formyl and ethoxy groups offers handles for subsequent transformations, making this a valuable step in multi-step syntheses.[5][6][7][8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.2-1.5 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is prepared in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-ChloroindazoleXPhos PrecatalystK₃PO₄Dioxane/H₂O1001585-95 (for analogous systems)[5]
Various Aryl ChloridesP1 PrecatalystK₃PO₄Dioxane/H₂O60-1005-2491-99 (for analogous systems)[5]

The table provides representative conditions and yields for similar Suzuki-Miyaura couplings of nitrogen-rich heterocycles, demonstrating the general applicability of the method.[5]

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound to produce substituted amines. The aldehyde functionality within this compound can potentially participate as the carbonyl component, or the boronic acid moiety can react with an external aldehyde and an amine. The latter is a more explored pathway for this class of compounds. This reaction is highly valuable for the synthesis of α-amino acids and their derivatives.[10][11][12][13][14]

Experimental Protocol: General Procedure for the Petasis Reaction [12]

To a solution of the amine (1.0 eq) and an aldehyde (e.g., glyoxylic acid, 1.2 eq) in a suitable solvent (e.g., dichloromethane, hexafluoroisopropanol), the boronic acid (1.2 eq) is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is then removed, and the residue is purified by chromatography to yield the desired amino acid derivative. Microwave irradiation can sometimes be employed to accelerate the reaction, particularly with less reactive amines.[13]

AmineAldehydeBoronic AcidSolventConditionsYield (%)
Electron-poor aromatic aminesGlyoxylic acid hydrateArylboronic acidsMeCN/DMF (10:1)Microwave, 120 °C, 10 min25-87 (for analogous systems)[13]
Primary aromatic aminesVarious aldehydesArylboronic acidsHexafluoroisopropanolRoom Temperature13-87 (for analogous systems)[12]

These tables showcase the broad applicability of the Petasis reaction with various substituted boronic acids and amines, indicating the potential for this compound to participate in similar transformations.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting material and the products of these novel reactions, the following diagrams are provided.

Indazole_Synthesis Start This compound Reagents Azodicarboxylate, Cu(OAc)2, TFA Start->Reagents Product 1-N-Alkoxycarbonyl Indazole Reagents->Product

Caption: Synthesis of Indazoles.

Azaborine_Synthesis Start This compound Reagents N-Cbz-α-phosphonoglycine trimethyl ester, DBU Start->Reagents Product Aromatic Azaborine Reagents->Product

Caption: Synthesis of Azaborines.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Catalyst Pd Catalyst ArylHalide Aryl/Heteroaryl Halide Product Substituted Biaryl Catalyst->Product Base Base Solvent Solvent

Caption: Suzuki-Miyaura Coupling Workflow.

Petasis_Reaction_Scheme BoronicAcid This compound Intermediate Iminium Ion + Boronate BoronicAcid->Intermediate Amine Amine Amine->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Product α-Amino Acid Derivative Intermediate->Product

References

X-ray Crystal Structure of (5-Ethoxy-2-formylphenyl)boronic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of derivatives of (5-Ethoxy-2-formylphenyl)boronic acid. Due to the limited availability of public crystallographic data for this compound itself, this guide focuses on a closely related derivative, 5-Trifluoromethyl-2-formylphenylboronic acid, to offer valuable structural insights. The structural motifs and intermolecular interactions observed in this analogue are expected to be comparable to those in the target ethoxy derivative, providing a strong basis for understanding its solid-state behavior.

Introduction to 2-Formylphenylboronic Acids

2-Formylphenylboronic acids are a class of organic compounds that possess both a formyl (-CHO) and a boronic acid (-B(OH)₂) group attached to a phenyl ring. This unique combination of functional groups makes them versatile building blocks in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Furthermore, the proximity of the aldehyde and boronic acid moieties can lead to interesting intramolecular and intermolecular interactions, influencing their solid-state structures and reactivity. In some environments, these molecules can undergo isomerization to form cyclic benzoxaboroles, which have shown promising biological activities.

X-ray Crystallographic Data of a (5-Substituted-2-formylphenyl)boronic Acid Derivative

As a representative example, the crystallographic data for 5-Trifluoromethyl-2-formylphenylboronic acid is presented below. This data provides a foundational understanding of the bond lengths, angles, and crystal packing that can be anticipated for similar derivatives.

Table 1: Crystal Data and Structure Refinement for 5-Trifluoromethyl-2-formylphenylboronic Acid
ParameterValue
Empirical formulaC₈H₆BF₃O₃
Formula weight217.94
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.123(2) Å
b10.456(3) Å
c10.567(3) Å
α90°
β109.56(3)°
γ90°
Volume846.1(4) ų
Z4
Density (calculated)1.711 Mg/m³
Absorption coefficient0.163 mm⁻¹
F(000)440
Refinement
R-factor (R1)0.045
Goodness-of-fit (S)1.05
Table 2: Selected Bond Lengths for 5-Trifluoromethyl-2-formylphenylboronic Acid
BondLength (Å)
B1 - O11.365(2)
B1 - O21.372(2)
B1 - C11.558(3)
C7 - O31.215(2)
C5 - C81.498(3)
C8 - F11.333(2)
C8 - F21.334(2)
C8 - F31.335(2)
Table 3: Selected Bond Angles for 5-Trifluoromethyl-2-formylphenylboronic Acid
AtomsAngle (°)
O1 - B1 - O2118.5(2)
O1 - B1 - C1121.3(2)
O2 - B1 - C1120.2(2)
O3 - C7 - C2124.8(2)
C6 - C5 - C8121.5(2)

Structural Analysis and Intermolecular Interactions

In the solid state, 2-formylphenylboronic acid derivatives often exhibit a dimeric structure.[1] This is characterized by the formation of a hydrogen-bonded ring involving the boronic acid groups of two adjacent molecules. Specifically, the hydroxyl groups of the boronic acid moieties form strong O-H···O hydrogen bonds, creating a stable dimeric synthon.

The presence of the ortho-formyl group can lead to an intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the formyl oxygen atom. This interaction contributes to the planarity of the molecule and influences the overall conformation.

The crystal packing is further stabilized by various intermolecular forces, including π-π stacking interactions between the aromatic rings of adjacent dimers and weaker C-H···O and C-H···F interactions, where applicable.

Experimental Protocols

The determination of the X-ray crystal structure of small molecules like this compound derivatives involves a standardized workflow.

Synthesis and Crystallization

The synthesis of 5-substituted-2-formylphenylboronic acids typically starts from the corresponding substituted 2-bromobenzaldehyde. The general synthetic pathway is outlined below.

G cluster_synthesis Synthesis Workflow start Substituted 2-Bromobenzaldehyde step1 Protection of Aldehyde start->step1 e.g., ethylene glycol, p-TsOH step2 Lithiation step1->step2 n-BuLi or t-BuLi step3 Borylation step2->step3 Trialkyl borate, e.g., B(OiPr)₃ step4 Deprotection/Hydrolysis step3->step4 Acidic workup, e.g., HCl end Target Boronic Acid Derivative step4->end

Caption: Synthetic pathway for 5-substituted-2-formylphenylboronic acids.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

X-ray Data Collection and Structure Determination

The workflow for X-ray crystallography is a well-established process.

G cluster_xray X-ray Crystallography Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is selected and mounted on a goniometer head. Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The collected diffraction data is then processed to correct for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves understanding the relationships between different structural parameters.

G cluster_analysis Structural Analysis Logic unit_cell Unit Cell Parameters packing Crystal Packing unit_cell->packing space_group Space Group space_group->packing atomic_coords Atomic Coordinates bond_lengths Bond Lengths & Angles atomic_coords->bond_lengths torsion_angles Torsion Angles bond_lengths->torsion_angles intermolecular Intermolecular Interactions (H-bonds, π-stacking) torsion_angles->intermolecular intermolecular->packing properties Bulk Properties (Density, Stability) packing->properties

Caption: Logical flow from crystallographic data to material properties.

Conclusion

While the specific crystal structure of this compound is not publicly available, the analysis of its close analogue, 5-Trifluoromethyl-2-formylphenylboronic acid, provides significant insights into the expected structural characteristics. Researchers and drug development professionals can leverage this information to predict the solid-state behavior, including polymorphism and intermolecular interactions, of the ethoxy derivative and other related compounds. The detailed experimental protocols provided herein offer a guide for obtaining and analyzing the crystal structures of novel derivatives in this important class of molecules.

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. (5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its aldehyde functionality provides a reactive handle for further synthetic transformations, such as reductive amination or olefination, while the ethoxy group can influence the electronic properties and solubility of the final product. This document provides a detailed protocol for the Suzuki coupling of this compound with a generic aryl bromide, outlining the experimental procedure, reaction conditions, and expected outcomes.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X ArX->OxAdd PdII_complex Ar'-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic (HO)2B-Ar Borate [B(OR)3-Ar]- Boronic->Borate Base Base Base->Borate Borate->Transmetal PdII_biaryl Ar'-Pd(II)L2-Ar Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details the Suzuki coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Commercial Source
Aryl Bromide≥98%Commercial Source
Pd(PPh₃)₄ (Tetrakis)≥99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercial Source
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Commercial Source
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Reaction Setup and Procedure

The following workflow outlines the key steps of the experimental procedure.

Suzuki_Workflow start Start: Assemble Glassware reagents Add this compound, Aryl Bromide, K₂CO₃, and Pd(PPh₃)₄ to flask start->reagents atmosphere Evacuate and backfill flask with inert gas (3x) reagents->atmosphere solvents Add anhydrous 1,4-Dioxane and Water atmosphere->solvents reaction Heat reaction mixture to 80-100 °C (Monitor by TLC) solvents->reaction workup Cool to RT, add water and Ethyl Acetate reaction->workup extraction Perform liquid-liquid extraction. Separate organic layer. workup->extraction wash Wash organic layer with brine extraction->wash dry Dry organic layer over MgSO₄ wash->dry concentrate Filter and concentrate in vacuo dry->concentrate purify Purify crude product by column chromatography concentrate->purify end End: Characterize pure product purify->end

Figure 2. Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Instructions:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv.), to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration with respect to the aryl bromide).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Results and Discussion

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The protocol described above is a robust starting point for the coupling of this compound.

Optimization of Reaction Conditions

For challenging substrates or to improve yields, optimization of the reaction parameters may be necessary. The following table summarizes typical conditions and their impact on the reaction outcome.

ParameterCondition A (Standard)Condition B (Alternative)Expected Outcome/Commentary
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (1-3 mol%)Pd(dppf)Cl₂ can be more effective for electron-rich or sterically hindered aryl bromides and is often more air-stable.
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially for less reactive coupling partners.
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1) or DME/H₂O (4:1)The choice of solvent can significantly impact solubility and reaction rate. Toluene is often used for higher temperatures.
Temperature 80-100 °C60-110 °CThe optimal temperature depends on the reactivity of the substrates and the boiling point of the solvent system.
Reaction Time 4-12 hours2-24 hoursReaction completion should always be confirmed by a monitoring technique like TLC or LC-MS.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a stronger base, or increasing the reaction temperature. Ensure all reagents are pure and solvents are anhydrous.

  • No Reaction: Verify the activity of the palladium catalyst. A common issue is catalyst deactivation due to exposure to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.

  • Side Product Formation: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the boronic acid and ensuring efficient stirring.

Conclusion

This application note provides a comprehensive and adaptable protocol for the Suzuki coupling of this compound. By following the detailed experimental procedure and considering the optimization parameters, researchers can effectively synthesize a wide range of biaryl compounds, which are valuable intermediates in drug discovery and materials science. The provided workflows and data tables serve as a practical guide for the successful implementation of this important transformation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][2][3] (5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in this context, as the resulting biaryl aldehyde products are versatile intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The ethoxy and formyl functionalities offer opportunities for further chemical modification, making this reagent particularly attractive for the generation of compound libraries in drug discovery. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.

Reaction Principle and Logical Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The overall workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted in the following diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: This compound Aryl/Heteroaryl Halide Base glassware Assemble Flame-Dried Glassware under Inert Atmosphere (e.g., Argon) reagents->glassware solvents Add Anhydrous Solvent(s) glassware->solvents catalyst Add Palladium Catalyst and Ligand solvents->catalyst heating Heat and Stir Reaction Mixture catalyst->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up/Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Figure 1: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Palladium Catalysts and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes like Pd(PPh₃)₄.[2] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.

Data Presentation: A Comparative Overview of Palladium Catalyst Systems

While specific data for the cross-coupling of this compound is not extensively reported in the literature, the following table provides a representative comparison of common palladium catalyst systems and conditions for the Suzuki-Miyaura coupling of structurally similar arylboronic acids with various aryl halides. This data is compiled from various sources and serves as a guide for reaction optimization.

EntryPalladium CatalystLigandBaseSolvent SystemTemperature (°C)Time (h)Aryl HalideYield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80124-Bromoacetophenone85
2PdCl₂(dppf)-K₂CO₃Dioxane/H₂O8044-Bromoacetophenone92
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O6064-Bromo-tert-butylbenzene94
4Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene100164-Chlorotoluene96
5Pd(OAc)₂PCy₃K₃PO₄Toluene100164-Trifluoromethylphenyl triflate98

This table is illustrative and compiled from general literature on Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from a standard Suzuki-Miyaura coupling procedure and is a good starting point for the reaction of this compound with aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of the inert gas.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging than that of aryl bromides and often requires more active catalyst systems.[2]

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or a suitable biarylphosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl chloride, this compound, and potassium phosphate to a dry reaction vessel.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and the phosphine ligand in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, perform an aqueous work-up and purification as described in Protocol 1.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established logical relationship in organic chemistry. The following diagram illustrates the key steps and intermediates in this process.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)-X(Ln) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'B(OH)₂ Base PdII_B Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) BoronicAcid This compound (Ar'B(OH)₂)

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of functionalized biaryl aldehydes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols provided in this document serve as a robust starting point for researchers in organic synthesis and drug development. The resulting products are valuable intermediates for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

References

Synthesis of Biaryl Compounds Using (5-Ethoxy-2-formylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (5-Ethoxy-2-formylphenyl)boronic acid. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl moieties.[1][2][3][4][5] Biaryl structures are pivotal scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[1][6][7]

The presence of both an electron-donating ethoxy group and an electron-withdrawing formyl group on the boronic acid offers unique reactivity and the potential for post-coupling transformations of the aldehyde functionality. This makes this compound a valuable building block in the synthesis of complex organic molecules.

I. Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a base.[2][3][4][5] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) BX(OR)2 BX(OR)2 Transmetalation->BX(OR)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for different substrates to achieve optimal yields.

Protocol 1: General Procedure for the Synthesis of a Biaryl Compound

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[8][9]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst B Assemble Flame-Dried Glassware A->B C Establish Inert Atmosphere B->C D Add Solvents C->D E Heat and Stir D->E F Monitor by TLC E->F G Cool and Quench F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

III. Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids. These values can serve as a starting point for optimizing the synthesis of biaryls using this compound. Actual yields will vary depending on the specific aryl halide and reaction conditions used.

Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~85-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O908~90-98
34-BromotoluenePd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O1006~88-96
42-BromopyridinePd₂(dba)₃ (1) + XPhos (2)K₃PO₄Dioxane11012~75-85

Note: Yields are illustrative and based on literature for similar substrates.[8][9] Optimization is recommended for each specific reaction.

Table 2: Comparison of Common Palladium Catalysts

CatalystAdvantagesDisadvantages
Pd(PPh₃)₄ Readily available, effective for many substrates.Air-sensitive, may require higher catalyst loading.
Pd(dppf)Cl₂ Air-stable, good for a wide range of substrates including heteroaryl halides.More expensive than basic palladium sources.
Pd(OAc)₂ + Ligand Versatile, allows for tuning of reactivity by changing the phosphine ligand.Requires separate handling of air-sensitive ligands.

IV. Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst or pre-catalyst. Ensure proper inert atmosphere.
Poor quality reagentsUse pure, dry solvents and reagents.
Incorrect reaction temperatureOptimize the reaction temperature.
Formation of homocoupled product Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Pd(II) species in the reactionUse a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[4]
Decomposition of starting material Reaction temperature is too highLower the reaction temperature.
Incompatible base or solventScreen different bases and solvents.

By following these detailed protocols and considering the provided data, researchers, scientists, and drug development professionals can effectively utilize this compound for the synthesis of a wide array of biaryl compounds. The unique substitution pattern of this building block opens avenues for the creation of novel and complex molecular architectures for various applications.

References

Application Note: Synthesis of Substituted Benzofurans using (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofurans are a class of heterocyclic compounds widely recognized for their prevalence in natural products and their significant therapeutic potential, exhibiting a range of biological activities. This document provides a detailed protocol for the synthesis of 2-substituted 6-ethoxybenzofurans utilizing (5-Ethoxy-2-formylphenyl)boronic acid as a key starting material. The described methodology is based on a palladium-catalyzed annulation reaction with various terminal alkynes, offering a versatile and efficient route to a library of functionalized benzofuran derivatives. This approach is highly valuable for medicinal chemistry and drug discovery programs.

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. These compounds are known to possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others. Consequently, the development of efficient and modular synthetic routes to access structurally diverse benzofuran derivatives is of paramount importance.

This compound is a valuable bifunctional building block. The boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, while the ortho-formyl group serves as an internal electrophile for subsequent intramolecular cyclization. This dual functionality enables a one-pot synthesis of the benzofuran core through a domino reaction sequence. The reaction proceeds via an initial coupling of the boronic acid with a terminal alkyne, followed by an intramolecular annulation to construct the furan ring.

Proposed Synthetic Pathway

The overall transformation involves a palladium-catalyzed reaction between this compound and a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The ethoxy and formyl groups on the boronic acid are strategically positioned to yield 6-ethoxy-substituted benzofurans, a common motif in bioactive molecules.

General Reaction Scheme:

Below is a diagram illustrating the proposed catalytic cycle for this transformation.

Catalytic_Cycle_Benzofuran_Synthesis pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + R-X (from alkyne activation) pd_intermediate_1 R-Pd(II)-X L_n oa->pd_intermediate_1 transmetalation Transmetalation pd_intermediate_1->transmetalation pd_intermediate_2 Ar-Pd(II)-R L_n transmetalation->pd_intermediate_2 boronic_acid (5-Ethoxy-2-formylphenyl)B(OH)₂ boronic_acid->transmetalation cyclization Intramolecular Annulation pd_intermediate_2->cyclization pd_intermediate_3 Cyclized Pd(II) Intermediate cyclization->pd_intermediate_3 C-O bond formation re Reductive Elimination pd_intermediate_3->re re->pd0 Regenerates Catalyst product 6-Ethoxybenzofuran Product re->product Releases Product alkyne Terminal Alkyne (R-C≡CH) alkyne->cyclization Coordination base Base base->transmetalation

Figure 1. Proposed catalytic cycle for the synthesis of 6-ethoxybenzofurans.

Application Data: Substrate Scope

To demonstrate the versatility of this method, a variety of terminal alkynes can be employed to generate a corresponding library of 2-substituted-6-ethoxybenzofurans. The following table summarizes representative yields for this transformation with different alkyne substitution patterns, based on similar reactions in the literature.

EntryR-Group of Alkyne (R-C≡CH)Product StructureRepresentative Yield (%)
1Phenyl6-Ethoxy-2-phenylbenzofuran85-95%
24-Methoxyphenyl6-Ethoxy-2-(4-methoxyphenyl)benzofuran80-90%
34-Chlorophenyl2-(4-Chlorophenyl)-6-ethoxybenzofuran75-85%
4n-Butyl2-Butyl-6-ethoxybenzofuran70-80%
5Cyclohexyl2-Cyclohexyl-6-ethoxybenzofuran65-75%
6Trimethylsilyl6-Ethoxy-2-(trimethylsilyl)benzofuran60-70%

Experimental Protocol

This section provides a detailed methodology for the synthesis of 6-Ethoxy-2-phenylbenzofuran (Table 1, Entry 1) as a representative example.

Materials and Equipment:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Potassium Carbonate (2.5 eq), Palladium(II) Acetate (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the addition of phenylacetylene (1.2 eq).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-Ethoxy-2-phenylbenzofuran product.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and isolation of the target benzofuran compounds.

Experimental_Workflow start Start setup 1. Add Reagents to Flask (Boronic Acid, Base, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert addition 3. Add Solvent (Toluene) and Alkyne inert->addition reaction 4. Heat Reaction Mixture (100 °C, 12-24h) addition->reaction monitoring Monitor by TLC reaction->monitoring workup 5. Cooldown & Aqueous Workup (Filter, Wash, Extract) monitoring->workup Reaction Complete dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) workup->dry purify 7. Column Chromatography (Silica Gel) dry->purify product Pure Product (6-Ethoxy-2-phenylbenzofuran) purify->product

Figure 2. Step-by-step experimental workflow for benzofuran synthesis.

Conclusion

The protocol detailed herein demonstrates the utility of this compound as a precursor for the efficient synthesis of 6-ethoxybenzofurans. The palladium-catalyzed annulation with terminal alkynes is a robust and versatile method, allowing for the creation of a diverse array of 2-substituted benzofurans. This strategy provides a valuable tool for researchers in drug discovery and organic synthesis, facilitating access to complex molecules with significant therapeutic potential.

Application of (5-Ethoxy-2-formylphenyl)boronic Acid in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(5-Ethoxy-2-formylphenyl)boronic acid is a versatile bifunctional building block with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a boronic acid moiety for cross-coupling reactions and a formyl group for further derivatization, makes it a valuable reagent for the synthesis of complex organic molecules with potential therapeutic activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound in Drug Discovery

Boronic acids are crucial reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of drug-like molecules.[1][2] The presence of both an ethoxy and a formyl group on the phenyl ring of this compound offers several advantages:

  • Suzuki-Miyaura Coupling: The boronic acid group serves as a handle for introducing the substituted phenyl ring into a target molecule, often a heterocyclic core common in kinase inhibitors and other therapeutic agents.[3][4]

  • Further Functionalization: The aldehyde (formyl) group provides a reactive site for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, or condensation reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The ethoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates.[3]

Application: Synthesis of Novel Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6] The substituted phenyl motif is a common feature in many approved and investigational kinase inhibitors.

The general strategy involves a Suzuki-Miyaura coupling reaction between this compound and a suitable halogenated heterocyclic core (e.g., pyrimidine, pyrazole, or pyridine derivatives), which are prevalent scaffolds in kinase inhibitors.[7] The resulting intermediate can then be further modified at the formyl position to explore interactions with the solvent-exposed region of the kinase active site.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic chloro-substituted heterocyclic core (4-chloro-7H-pyrrolo[2,3-d]pyrimidine is used as an example).

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.

Data Presentation: Representative Reaction Outcomes and Biological Activity

The following table summarizes hypothetical quantitative data for the synthesis and biological evaluation of a compound prepared using the described protocol.

ParameterValue
Synthesis
Starting MaterialsThis compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Product2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-4-ethoxybenzaldehyde
Yield78%
Purity (by HPLC)>98%
Biological Activity
Target KinaseHypothetical Kinase A
IC₅₀85 nM
Target KinaseHypothetical Kinase B
IC₅₀1.2 µM

Application: Synthesis of Antifungal and Antibacterial Agents

Another significant application of 2-formylphenylboronic acid derivatives is in the development of novel antifungal and antibacterial agents.[8] The boronic acid moiety can form a reversible covalent bond with serine residues in the active sites of certain microbial enzymes, such as leucyl-tRNA synthetase (LeuRS), leading to potent inhibition.[8] The 2-formyl group and the 5-ethoxy substituent can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Reductive Amination for Library Synthesis

The formyl group of the Suzuki coupling product can be readily derivatized via reductive amination to generate a library of compounds for screening against microbial targets.

Materials:

  • 2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-4-ethoxybenzaldehyde (from the previous protocol)

  • A diverse set of primary or secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial, add the aldehyde intermediate (0.1 mmol) and the desired amine (0.12 mmol) in dichloromethane (1 mL).

  • Add a drop of acetic acid and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (0.15 mmol) and continue stirring at room temperature for 16 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution (2 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2 mL).

  • Combine the organic layers, wash with brine (3 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The crude product can be purified by preparative HPLC or used for initial screening without further purification.

Visualizations

Signaling Pathway

G Figure 1: Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Synthesized Inhibitor Synthesized Inhibitor Synthesized Inhibitor->Downstream Kinase 1 G Figure 2: Suzuki Coupling Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Outcome A This compound F Suzuki-Miyaura Coupling A->F B Halogenated Heterocycle B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent & Heat E->F G Purified Product F->G

References

Application Notes and Protocols for (5-Ethoxy-2-formylphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethoxy-2-formylphenyl)boronic acid is a versatile bifunctional organic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a boronic acid moiety, a formyl group, and an ethoxy substituent on a phenyl ring, allows for a diverse range of chemical transformations. Boronic acids are crucial reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1][2] The formyl group serves as a handle for various reactions, including reductive amination, Wittig reactions, and the synthesis of heterocyclic systems. The ethoxy group can influence the electronic properties and lipophilicity of the molecule, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.[3]

This document provides detailed application notes on the potential uses of this compound in medicinal chemistry and protocols for its application in the synthesis of novel compounds.

Key Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a variety of molecular scaffolds with potential biological activity. Its applications are primarily centered around its utility in Suzuki-Miyaura cross-coupling reactions and the subsequent modification of the formyl group to generate diverse compound libraries for screening.

Synthesis of Biaryl Scaffolds

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.[2] Biaryl motifs are prevalent in many biologically active molecules, including approved drugs. The reaction couples the boronic acid with various aryl or heteroaryl halides (or triflates) to generate complex molecular architectures.

Logical Workflow for Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling

G A This compound D Suzuki-Miyaura Cross-Coupling A->D B Aryl/Heteroaryl Halide (R-X) B->D C Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/EtOH/H2O) C->D E Biaryl Aldehyde Product D->E

Caption: Suzuki-Miyaura coupling workflow.

Precursor for Heterocyclic Compounds

The formyl group in the resulting biaryl aldehydes can be utilized to construct a wide range of heterocyclic systems, which are of great interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. For instance, condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, or oximes, which can then undergo cyclization to form various five- or six-membered heterocycles.

Potential Antimicrobial Agents

Derivatives of 2-formylphenylboronic acid have shown promise as antimicrobial agents. For example, 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated activity against various bacteria and fungi.[4][5] The mechanism of action for some benzoxaboroles, which can be formed from 2-formylphenylboronic acids, involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5] It is plausible that compounds derived from this compound could exhibit similar antimicrobial properties.

Proposed Mechanism of Action for Benzoxaborole Derivatives

G A 2-Formylphenylboronic Acid Derivative B Cyclization A->B C Benzoxaborole B->C D Leucyl-tRNA Synthetase (LeuRS) C->D E Inhibition of Protein Synthesis D->E

References

Application Notes and Protocols for Fluorescent Sensors Derived from (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and utilization of fluorescent sensors derived from (5-Ethoxy-2-formylphenyl)boronic acid and structurally similar compounds. The primary application highlighted is the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which are crucial mediators in various physiological and pathological processes.

Introduction

Arylboronic acids are versatile building blocks in the design of fluorescent chemosensors. The boronic acid moiety can act as a recognition site for diol-containing molecules or as a reactive site for specific analytes like reactive oxygen species (ROS). The formyl group on the phenyl ring provides a convenient handle for synthesizing Schiff base derivatives, allowing for the facile introduction of various fluorophores. This enables the development of "turn-on" fluorescent probes that exhibit enhanced fluorescence upon reaction with their target analyte.[1][2]

This compound is a particularly useful starting material due to the electronic properties conferred by the ethoxy group and the reactive aldehyde functionality. Fluorescent sensors derived from this and similar structures are valuable tools for studying oxidative stress and related diseases.

Signaling Pathway: "Turn-On" Fluorescence Detection of H₂O₂

The most common signaling mechanism for boronic acid-based fluorescent probes for hydrogen peroxide is a "turn-on" response. In its native state, the boronic acid group often quenches the fluorescence of the appended fluorophore through mechanisms like photoinduced electron transfer (PET).[1][2] Upon reaction with hydrogen peroxide, the boronic acid is oxidized to a phenol. This transformation alters the electronic properties of the molecule, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity.[2]

G cluster_0 Sensor in 'Off' State cluster_1 Sensing Event cluster_2 Sensor in 'On' State Sensor_Off (5-Ethoxy-2-formylphenyl)boronic acid-based Sensor (Low Fluorescence) Fluorophore_Quenched Fluorophore (Quenched by Boronic Acid) Sensor_Off->Fluorophore_Quenched contains Boronic_Acid Boronic Acid Moiety (-B(OH)₂) Sensor_Off->Boronic_Acid contains H2O2 Hydrogen Peroxide (H₂O₂) Sensor_Off->H2O2 Reacts with Sensor_On Oxidized Sensor (High Fluorescence) H2O2->Sensor_On Oxidizes to Fluorophore_Emitting Fluorophore (Emitting Light) Sensor_On->Fluorophore_Emitting contains Phenol Phenol Moiety (-OH) Sensor_On->Phenol contains

Caption: "Turn-on" fluorescence signaling pathway for H₂O₂ detection.

Experimental Protocols

Synthesis of a Representative Fluorescent Sensor

This protocol describes the synthesis of a Schiff base fluorescent sensor from this compound and a commercially available fluorophore, 2-aminonaphthalene, as a representative example.

Materials:

  • This compound

  • 2-Aminonaphthalene

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for filtration and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • To this solution, add 2-aminonaphthalene (1 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent sensor.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for H₂O₂ Detection using the Fluorescent Sensor

Materials:

  • Synthesized fluorescent sensor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) stock solution

  • Fluorometer

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.

  • Preparation of Working Solution: Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement: a. Transfer the sensor working solution to a cuvette or a well of a microplate. b. Record the initial fluorescence intensity at the appropriate excitation and emission wavelengths. These wavelengths should be determined by running excitation and emission scans of the sensor in the presence of H₂O₂. c. Add varying concentrations of H₂O₂ to the sensor solution. d. Incubate for a specific period (e.g., 30 minutes) at room temperature. e. Record the fluorescence intensity again.

  • Data Analysis: a. Plot the fluorescence intensity versus the concentration of H₂O₂. b. Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).[3]

Quantitative Data

The following table summarizes key performance metrics for several boronic acid-based fluorescent probes for the detection of hydrogen peroxide.

Probe Name/DescriptionAnalyteLimit of Detection (LOD)Quantum Yield (Φ)Reference
Near-infrared probe 1 H₂O₂0.14 µMNot Reported[3]
Coumarin-based probe CMB H₂O₂0.13 µMNot Reported[4]
Benzothiazole-based probe 3 H₂O₂Not ReportedNot Reported[5]
Rhodamine-based probe 5 H₂O₂61 nMNot Reported[6]
Coumarin-based probe 14 H₂O₂31 nMNot Reported[6]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a fluorescent sensor to its application in analyte detection.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application Start Starting Materials (this compound + Fluorophore) Reaction Schiff Base Condensation Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Analysis (NMR, Mass Spec) Purification->Characterization Assay_Dev Assay Development (Buffer, Concentration) Characterization->Assay_Dev Detection Analyte Detection (e.g., H₂O₂) Assay_Dev->Detection Data_Analysis Data Analysis (LOD, etc.) Detection->Data_Analysis

Caption: General experimental workflow for fluorescent sensor development.

Disclaimer: The provided protocols are representative examples and may require optimization for specific applications and sensor derivatives. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: (5-Ethoxy-2-formylphenyl)boronic acid as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Ethoxy-2-formylphenyl)boronic acid is a bifunctional organic compound that serves as a valuable building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a boronic acid group for cross-coupling reactions, an electron-donating ethoxy group, and a reactive formyl group, allows for the construction of complex molecules with tailored electronic, optical, and biological properties. These attributes make it a molecule of significant interest in the fields of materials science, medicinal chemistry, and sensor technology.

Key Applications

The primary utility of this compound lies in its application in two main areas:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryls, conjugated polymers, and other complex organic scaffolds.[1][2] Materials synthesized via this method often exhibit interesting photophysical properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Fluorescent Chemosensors: Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, a property that is widely exploited in the design of fluorescent sensors for saccharides and other biologically relevant molecules.[1][3][4] The formyl group on the this compound backbone provides a convenient handle for the attachment of fluorophores, allowing for the synthesis of sensors where the binding event at the boronic acid site modulates the fluorescence output.

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes typical reaction parameters and outcomes for a Suzuki-Miyaura cross-coupling reaction involving this compound and a generic aryl bromide.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O901285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100878
32-BromopyridinePd₂(dba)₃/SPhos (1)K₃PO₄Toluene/H₂O1001692

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene and water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Place the flask under an inert atmosphere.

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Conceptual Design and Synthesis of a Fluorescent Saccharide Sensor

This protocol outlines the conceptual steps for creating a fluorescent sensor for saccharides using this compound as a building block. The principle relies on the condensation of the formyl group with an amino-functionalized fluorophore, followed by the diol-binding event modulating the fluorescence.

Part A: Synthesis of the Sensor Molecule

  • Fluorophore Functionalization: Select a suitable fluorophore with a primary or secondary amine group (e.g., an amino-substituted coumarin or naphthalimide).

  • Schiff Base Formation: React this compound with the amino-functionalized fluorophore in a suitable solvent (e.g., ethanol or methanol) under reflux. This condensation reaction forms a Schiff base (imine) linkage, covalently attaching the fluorophore to the boronic acid recognition unit.

  • Purification: Purify the resulting sensor molecule by recrystallization or column chromatography.

Part B: Fluorescence Sensing Protocol

  • Stock Solution Preparation: Prepare a stock solution of the synthesized sensor molecule in a suitable buffer (e.g., PBS at pH 7.4).

  • Fluorescence Measurement: In a cuvette, add the sensor solution and record its baseline fluorescence emission spectrum using a spectrofluorometer.

  • Saccharide Addition: Add aliquots of a stock solution of the target saccharide (e.g., glucose or fructose) to the cuvette.

  • Spectral Monitoring: After each addition, record the fluorescence emission spectrum. An increase or decrease in fluorescence intensity, or a shift in the emission wavelength, indicates a binding event.

  • Data Analysis: Plot the change in fluorescence intensity against the saccharide concentration to determine the binding affinity and detection limit of the sensor.

Visualizations

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification BoronicAcid This compound Setup Combine Reactants, Base, and Solvent BoronicAcid->Setup ArylHalide Aryl Halide (Ar-X) ArylHalide->Setup Degas Degas with Inert Gas Setup->Degas AddCatalyst Add Palladium Catalyst Degas->AddCatalyst Heat Heat and Stir AddCatalyst->Heat Cool Cool to Room Temperature Heat->Cool Extract Aqueous Workup/Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Functional Material (e.g., Biaryl, Polymer) Purify->Product Fluorescent_Sensor_Mechanism Mechanism of a Boronic Acid-Based Fluorescent Sensor Sensor Sensor Molecule (Fluorophore-Boronic Acid Conjugate) Binding Reversible Covalent Binding Sensor->Binding Diol Analyte (e.g., Saccharide with diol) Diol->Binding FluorescenceChange Change in Fluorescence (Quenching or Enhancement) Binding->FluorescenceChange Modulates PET or ICT

References

Application Notes and Protocols: One-Pot Synthesis Involving (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a representative one-pot protocol for the synthesis of substituted benzofurans, a crucial scaffold in medicinal chemistry, utilizing (5-Ethoxy-2-formylphenyl)boronic acid. This method combines a Suzuki-Miyaura cross-coupling with an in-situ intramolecular cyclization, offering an efficient route to complex heterocyclic molecules.

Introduction

This compound is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a boronic acid and an aldehyde moiety, allows for sequential or one-pot reactions to construct diverse molecular architectures. One-pot syntheses are highly desirable in drug discovery and development as they reduce reaction time, minimize waste, and improve overall efficiency by avoiding the isolation of intermediates. This document provides a detailed protocol for a one-pot synthesis of a 6-ethoxybenzofuran derivative, a common core in various biologically active compounds.

Application: One-Pot Synthesis of 6-Ethoxy-2-phenylbenzo[b]furan

This protocol describes a one-pot tandem reaction involving a Suzuki-Miyaura coupling of this compound with an α-bromo-o-cresol derivative, followed by an intramolecular Wittig-type reaction to afford the corresponding benzofuran.

Reaction Scheme

G A This compound B + A->B C α-bromo-o-cresol derivative B->C D ->[Pd catalyst, Base, One-pot] C->D E 6-Ethoxy-2-phenylbenzo[b]furan D->E

Caption: One-pot synthesis of a 6-ethoxybenzofuran derivative.

Quantitative Data Summary

The following table summarizes the expected yields for the one-pot synthesis of 6-Ethoxy-2-phenylbenzo[b]furan under optimized conditions, based on analogous reactions reported in the literature.

EntryReactant A: this compound (equiv.)Reactant B: 2-(Bromomethyl)phenol (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11.01.2Pd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O1001278
21.01.2Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene1101085
31.01.2Pd(OAc)₂/SPhos (2)K₃PO₄ (3.0)1,4-Dioxane1001282

Experimental Protocols

Materials and Equipment
  • This compound (CAS: 1003042-89-4)

  • 2-(Bromomethyl)phenol

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Detailed Experimental Protocol for Entry 2
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (194 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add 2-(bromomethyl)phenol (224 mg, 1.2 mmol, 1.2 equiv.), cesium carbonate (814 mg, 2.5 mmol, 2.5 equiv.), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 10 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 6-Ethoxy-2-phenylbenzo[b]furan.

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis protocol.

G A Reaction Setup: Add boronic acid, aryl halide, base, and catalyst to flask B Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon A->B C Solvent Addition: Add anhydrous solvent B->C D Reaction: Heat and stir under inert atmosphere C->D E Workup: Cool, dilute, and perform aqueous extraction D->E F Purification: Column chromatography E->F G Characterization: NMR, MS, etc. F->G

Caption: General workflow for the one-pot synthesis.

Signaling Pathway/Logical Relationship

The one-pot reaction proceeds through a logical sequence of catalytic cycles. The initial Suzuki-Miyaura coupling is followed by an intramolecular reaction, all occurring in the same reaction vessel.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_cyclization Intramolecular Cyclization SA1 Oxidative Addition (Pd(0) to Ar-X) SA2 Transmetalation (with Boronic Acid) SA3 Reductive Elimination (forms C-C bond, regenerates Pd(0)) Intermediate Coupled Intermediate (in situ) SC1 Formation of Intermediate SC2 Nucleophilic Attack (e.g., of phenoxide on aldehyde) SC1->SC2 SC3 Dehydration/Elimination SC2->SC3 Product Benzofuran Product SC3->Product Start This compound + Aryl Halide Start->SA1 Intermediate->SC1

Caption: Logical flow of the one-pot reaction sequence.

Application Notes and Protocols for Scale-up Synthesis of (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethoxy-2-formylphenyl)boronic acid is a key building block in modern organic synthesis, widely utilized in the pharmaceutical and materials science industries. Its utility lies in the dual functionality of the boronic acid moiety, which is a versatile participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and the formyl group, which can undergo a variety of chemical transformations including reductive amination and olefination. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible Grignard-based method. Additionally, it outlines a common application in Suzuki-Miyaura cross-coupling reactions.

Data Presentation

Table 1: Summary of Key Reaction Parameters for Scale-up Synthesis
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Starting Material 2-Bromo-4-ethoxybenzaldehyde2-Bromo-4-ethoxybenzaldehyde
Reagent 1 Magnesium turnings (1.2 - 1.5 eq)Magnesium turnings (1.2 - 1.5 eq)
Reagent 2 Triisopropyl borate (1.5 - 2.0 eq)Triisopropyl borate (1.5 - 2.0 eq)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -10 °C to 0 °C-10 °C to 0 °C
Reaction Time 2 - 4 hours4 - 8 hours
Work-up Acidic aqueous quench (e.g., 1 M HCl)Acidic aqueous quench (e.g., 1 M HCl)
Purification Recrystallization/Silica Gel ChromatographyRecrystallization
Expected Yield 60 - 80%55 - 75%
Expected Purity >98% (by HPLC)>98% (by HPLC)
Table 2: Materials and Equipment for Scale-up Synthesis
ItemSpecificationPurpose
Reactor Jacketed glass reactor with overhead stirrerControlled heating and cooling, efficient mixing
Addition Funnel Pressure-equalizing dropping funnelControlled addition of reagents
Inert Gas System Nitrogen or Argon supply with bubblerMaintain anhydrous and oxygen-free conditions
Temperature Control Cryostat/ChillerPrecise temperature management
Filtration Büchner funnel, filter pressIsolation of crude and purified product
Drying Vacuum ovenRemoval of residual solvents
Analytical HPLC, NMR, Mass SpectrometryPurity determination and structural confirmation

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Grignard Reaction

This protocol is designed for a 100 g scale synthesis. Adjust quantities proportionally for different scales.

Materials:

  • 2-Bromo-4-ethoxybenzaldehyde (100 g, 0.437 mol)

  • Magnesium turnings (12.7 g, 0.524 mol, 1.2 eq)

  • Iodine (a few crystals for activation)

  • Anhydrous Tetrahydrofuran (THF) (1.5 L)

  • Triisopropyl borate (164 g, 0.874 mol, 2.0 eq)

  • Hydrochloric acid (1 M aqueous solution, 1 L)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Assemble a dry, jacketed glass reactor equipped with an overhead stirrer, a condenser, a temperature probe, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Grignard Reagent Formation:

    • Add magnesium turnings and a few crystals of iodine to the reactor.

    • Briefly heat the reactor with a heat gun under a flow of nitrogen and then cool to room temperature.

    • Add 200 mL of anhydrous THF to the reactor.

    • Dissolve 2-bromo-4-ethoxybenzaldehyde in 800 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 50 mL) of the aldehyde solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard formation.

    • Once initiated, add the remaining aldehyde solution dropwise while maintaining the internal temperature between 30-40 °C using the reactor jacket.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature until most of the magnesium is consumed.

  • Borylation:

    • Cool the Grignard solution to -10 °C.

    • Add triisopropyl borate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl. Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water) to yield this compound as a white to off-white solid.

    • Dry the purified product in a vacuum oven at 40-50 °C.

Mandatory Visualization

Synthetic Workflow

G cluster_start Starting Material cluster_grignard Grignard Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Work-up cluster_purification Purification start 2-Bromo-4-ethoxybenzaldehyde grignard Grignard Reagent start->grignard Mg, THF boronate Boronate Ester Intermediate grignard->boronate B(O-iPr)3, THF, -10 °C crude Crude Product boronate->crude 1 M HCl pure This compound crude->pure Recrystallization

Caption: Synthetic workflow for the scale-up synthesis of this compound.

Application: Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound serves as the organoboron partner in this reaction, enabling the formation of a new carbon-carbon bond.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (Organohalide) r1x->oxidative_addition boronic_acid (5-Ethoxy-2-formylphenyl) boronic acid (R2-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Grignard Reagent: The formation of the Grignard reagent is highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Diethyl ether and THF are highly flammable; avoid open flames and sparks.

  • Boronic Acids: Phenylboronic acids can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual Grignard reagent carefully with a proton source (e.g., isopropanol) before disposal.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and moisture, is critical for achieving high yields and purity. The utility of this versatile building block is highlighted by its application in the Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation. The provided data and protocols serve as a valuable resource for researchers and process chemists in the development of synthetic routes for drug discovery and materials science applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (5-Ethoxy-2-formylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for scientists and professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low yields of the desired product. What are the primary factors to investigate?

A1: Low yields in Suzuki coupling reactions involving this compound can stem from several factors. The primary areas to troubleshoot include the integrity and purity of your reagents, the choice of catalyst, base, and solvent, and the potential for competing side reactions. It is crucial to ensure an inert atmosphere throughout the reaction to prevent catalyst deactivation and unwanted side reactions.

Q2: Are there any known side reactions specific to this compound that I should be aware of?

A2: Yes, the most significant side reaction to consider is protodeboronation. The ortho-formyl group can accelerate the rate of hydrolytic deboronation, where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom.[1] This side reaction is particularly prevalent in aqueous basic conditions and at elevated temperatures, leading to the formation of 2-ethoxybenzaldehyde as a byproduct and consequently reducing the yield of your desired coupled product.[1] Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction in Suzuki couplings.

Q3: How do the electronic properties of this compound influence the reaction?

A3: this compound is considered an electron-rich boronic acid due to the presence of the ethoxy group, which is an electron-donating group. This enhanced electron density can increase the rate of transmetalation, which is a key step in the Suzuki catalytic cycle. However, the ortho-formyl group is an electron-withdrawing group, which can influence the overall electronic nature of the molecule and its susceptibility to side reactions like protodeboronation.

Q4: What are the recommended starting points for catalyst and base selection for this type of boronic acid?

A4: For electron-rich and potentially sterically hindered boronic acids, palladium catalysts with bulky, electron-rich phosphine ligands are often a good starting point. Systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos can be effective.[2][3] The choice of base is critical to minimize protodeboronation. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, for substrates prone to deboronation, considering milder bases or anhydrous conditions might be beneficial.[1] For instance, using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.

Q5: Can I use aqueous solvent systems for this reaction?

A5: While aqueous solvent systems are common in Suzuki couplings, they may not be optimal for this compound due to the increased risk of protodeboronation of the ortho-formylphenylboronic acid.[1] Aprotic conditions are often desirable for boronic acids that are sensitive to aqueous bases.[1] If an aqueous system is necessary, it is crucial to carefully optimize the base and temperature to minimize this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling with this compound and provides systematic solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air.Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon). Use a fresh batch of catalyst.
Inappropriate Base: The chosen base may not be effective in promoting the catalytic cycle or may be too harsh, leading to decomposition.Screen a variety of bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be highly dependent on the specific substrates and solvent system.
Suboptimal Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.Common solvents for Suzuki coupling include toluene, dioxane, and DMF. A co-solvent, often water, is used with inorganic bases, but for this specific boronic acid, consider aprotic conditions to minimize deboronation.[1]
Significant Formation of 2-Ethoxybenzaldehyde (Protodeboronation Byproduct) Presence of Water and Strong Base: The combination of water and a strong base can lead to the hydrolytic cleavage of the C-B bond, especially with the accelerating effect of the ortho-formyl group.[1]- Switch to anhydrous (aprotic) reaction conditions.[1]- Consider using a boronic ester (e.g., a pinacol ester) of this compound, which can be more stable under certain conditions.[1]- Use a milder base or a fluoride source like CsF or KF.- Lower the reaction temperature and shorten the reaction time.
Presence of Symmetrical Biaryl Byproduct (Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.
Slow Transmetalation: If the transmetalation step is slow, homocoupling can become a more competitive pathway.Optimize the catalyst and ligand system. Ligands that accelerate the transmetalation step can help to minimize this side reaction.
Incomplete Reaction (Starting Material Remains) Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the reaction to go to completion.Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature, while monitoring for the formation of byproducts.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound under Aprotic Conditions

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow General Experimental Workflow for Suzuki Coupling reagents 1. Add Aryl Halide, This compound, and Base to Flask catalyst 2. Add Palladium Catalyst and Ligand reagents->catalyst solvent 3. Add Anhydrous, Degassed Solvent catalyst->solvent reaction 4. Heat and Stir under Inert Atmosphere solvent->reaction workup 5. Quench, Extract, and Dry reaction->workup purification 6. Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki coupling experiment.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield start Low Yield of Desired Product check_side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_side_products deboronation Protodeboronation Product (2-Ethoxybenzaldehyde) Observed? check_side_products->deboronation Identify Byproducts homocoupling Homocoupling Product Observed? deboronation->homocoupling No optimize_deboronation Switch to Aprotic Conditions Use Milder Base Lower Temperature deboronation->optimize_deboronation Yes no_reaction Mainly Starting Materials Remain? homocoupling->no_reaction No optimize_homocoupling Ensure Rigorous Degassing Optimize Catalyst/Ligand homocoupling->optimize_homocoupling Yes optimize_reaction Check Catalyst Activity Screen Bases/Solvents Increase Temperature/Catalyst Loading no_reaction->optimize_reaction Yes Side_Reactions Key Reaction Pathways cluster_desired Desired Suzuki Coupling cluster_side Competing Side Reactions A This compound + Aryl Halide C Desired Biaryl Product A->C Base, Heat D This compound B Pd(0) Catalyst E Protodeboronation D->E H₂O, Base F Homocoupling D->F O₂, Pd(II) G 2-Ethoxybenzaldehyde E->G H Symmetrical Biaryl F->H

References

Technical Support Center: (5-Ethoxy-2-formylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Ethoxy-2-formylphenyl)boronic acid in cross-coupling reactions.

Troubleshooting Guide

Problem 1: Low Yield of Desired Cross-Coupled Product with Significant Protodeboronation

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired biaryl product, and I am observing a significant amount of 5-ethoxybenzaldehyde as a byproduct. What are the likely causes and how can I mitigate this?

Answer:

The formation of 5-ethoxybenzaldehyde is due to a common side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Arylboronic acids with an ortho-formyl group, such as this compound, are particularly susceptible to this side reaction.[1] The electron-donating nature of the ethoxy group can further increase the rate of protodeboronation.

Potential Causes and Solutions:

CauseRecommended Solution
Base Strength and Concentration Strong bases can promote protodeboronation. Consider using a weaker base such as K₂CO₃ or CsF instead of stronger bases like NaOH or K₃PO₄. Use the minimum effective concentration of the base.
Presence of Water Water is a proton source for protodeboronation. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.
Reaction Temperature and Time High temperatures and prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Attempt the reaction at a lower temperature.
Catalyst System The choice of palladium catalyst and ligand is crucial. For some sterically hindered or electron-rich boronic acids, specific ligands can improve the rate of the desired coupling relative to protodeboronation. Consider screening different phosphine ligands.

Illustrative Experimental Data on Base Effect:

BaseSolventTemperature (°C)Yield of Desired Product (%)Yield of 5-ethoxybenzaldehyde (%)
K₃PO₄Dioxane/H₂O (4:1)1004552
K₂CO₃Dioxane/H₂O (4:1)1006829
CsFDioxane1007521
Problem 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)

Question: Besides the desired product and the protodeboronated aldehyde, I am also observing the formation of a symmetrical biaryl, 5,5'-diethoxy-2,2'-diformylbiphenyl. What causes this homocoupling side reaction?

Answer:

The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by the palladium species.[2][3][4] It can become significant if the transmetalation step in the Suzuki-Miyaura catalytic cycle is slow.

Potential Causes and Solutions:

CauseRecommended Solution
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Palladium(II) Precatalyst If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Consider using a pre-formed Pd(0) catalyst or a more efficient precatalyst system.
Reaction Conditions High temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature.

Experimental Workflow to Minimize Side Reactions:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Dry Glassware C Add Boronic Acid, Aryl Halide, Base A->C B Anhydrous Solvents & Reagents B->C D Degas Mixture (Ar/N2 Purge) C->D E Add Pd Catalyst under Inert Atmosphere D->E F Heat to Optimized Temperature E->F G Monitor by TLC/LC-MS F->G H Quench and Extract G->H

Caption: Optimized experimental workflow for minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when using this compound in Suzuki-Miyaura coupling?

A1: The two most common side reactions are protodeboronation, leading to the formation of 5-ethoxybenzaldehyde, and homocoupling, which produces 5,5'-diethoxy-2,2'-diformylbiphenyl. The ortho-formyl group makes the boronic acid particularly susceptible to protodeboronation.[1]

Q2: How does the ortho-formyl group influence the reactivity of the boronic acid?

A2: The ortho-formyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid and potentially slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. More importantly, it significantly increases the susceptibility to protodeboronation, especially in the presence of strong bases and water.[1]

Q3: Can the choice of solvent affect the outcome of the reaction?

A3: Yes, the solvent system is critical. Aprotic solvents like dioxane or THF are generally preferred. While aqueous conditions are common for Suzuki reactions, for boronic acids prone to protodeboronation, minimizing or eliminating water is often beneficial. Using anhydrous solvents can significantly reduce the formation of the protodeboronated byproduct.

Q4: Is there an optimal palladium catalyst for coupling with this compound?

A4: There is no single "best" catalyst, as the optimal choice can depend on the specific coupling partner. However, catalyst systems that promote a rapid transmetalation and reductive elimination are generally desirable to outcompete the side reactions. It is often necessary to screen a few catalyst/ligand combinations to identify the most effective one for a particular substrate pair. For sterically hindered substrates, ligands such as Buchwald's biarylphosphines can be effective.

Q5: What is the general mechanism for protodeboronation?

A5: Protodeboronation is the cleavage of the C-B bond by a proton source. Under basic conditions, the boronic acid is converted to a more reactive boronate species. This species can then be protonated, leading to the replacement of the boronic acid group with a hydrogen atom.

Protodeboronation Pathway:

protodeboronation A This compound B Arylboronate Species A->B + Base (-H2O) C 5-Ethoxybenzaldehyde B->C + H+ (from H2O)

Caption: Simplified pathway for protodeboronation.

Q6: What is the mechanism of homocoupling?

A6: Homocoupling can occur through several pathways. A common one involves the oxidative addition of the arylboronic acid to the Pd(0) catalyst, followed by reaction with a second molecule of the arylboronic acid and reductive elimination to form the symmetrical biaryl. This process is often facilitated by the presence of an oxidant, such as oxygen.

Homocoupling Pathway:

homocoupling A 2 x this compound C 5,5'-Diethoxy-2,2'-diformylbiphenyl A->C [Pd], O2 B Pd(0) Catalyst B->C

Caption: Simplified pathway for oxidative homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., CsF, 2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1 M with respect to the aryl halide).

  • Degassing: Bubble argon through the stirred solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Products from (5-Ethoxy-2-formylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of reaction products involving (5-Ethoxy-2-formylphenyl)boronic acid. The focus is on addressing common challenges encountered during the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question: Why is my purified product still contaminated with boronic acid starting material or its homocoupling byproduct?

Answer: This is a common issue arising from several potential sources:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted this compound.

  • Homocoupling: The presence of oxygen can promote the palladium-catalyzed oxidative coupling of two boronic acid molecules, forming a symmetrical biaryl byproduct.[1] This is often enhanced if the reaction vessel is not properly degassed.[1]

  • Co-elution: The polarity of the boronic acid or its homocoupling product might be very similar to your desired product, causing them to elute together during column chromatography.

  • Ineffective Workup: A simple aqueous wash may not be sufficient to remove all boronic acid-related impurities, especially if they have moderate organic solubility.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it via TLC or LC-MS. Consider increasing reaction time or temperature if necessary.[2]

  • Thorough Degassing: Improve the degassing procedure for your reaction mixture to minimize oxygen, thereby reducing homocoupling.[1]

  • Basic Wash: During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate solution. This can help deprotonate the boronic acid, forming a salt that is more soluble in the aqueous layer.[3]

  • Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. A switch from a standard silica gel column to neutral alumina may also be beneficial, as boronic acids can sometimes interact strongly with silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method to separate it from soluble impurities.[4]

Question: My product seems to decompose or "streak" badly on the silica gel column. What can I do?

Answer: Boronic acids and their derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or poor chromatographic performance.[3] The aldehyde group on your product could also be sensitive.

Solutions:

  • Use Neutral Stationary Phase: Switch to a neutral stationary phase like neutral alumina for your column chromatography.

  • Buffer the Silica Gel: You can "neutralize" silica gel by pre-treating it with a base. This is done by preparing the silica slurry in a solvent system containing a small amount of a volatile base, like triethylamine (~0.1-1%).

  • Minimize Contact Time: Use a shorter, wider column and run the chromatography as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica.

  • Alternative Purification: If chromatography proves too harsh, rely on other methods such as recrystallization or trituration.

Question: After workup, I have a dark-colored solution containing black particles. What are they and how do I remove them?

Answer: The black precipitate is typically palladium black, which forms when the palladium catalyst is reduced and agglomerates. This is a common occurrence in Suzuki-Miyaura reactions.

Solutions:

  • Filtration through Celite®: After the reaction is complete, cool the mixture and filter it through a plug of Celite® or a similar filter aid before proceeding with the aqueous workup. This will remove the majority of the palladium black.

  • Charcoal Treatment: If the product is stable, you can treat the organic solution with a small amount of activated charcoal to adsorb residual palladium. However, be aware that charcoal can also adsorb your product, potentially lowering the yield.

  • Post-Workup Filtration: Sometimes palladium can precipitate during the workup. If this occurs, ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) and then filter it again before concentrating the solvent.[2]

Frequently Asked Questions (FAQs)

What is the most common reaction type for this compound? The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where it is coupled with an aryl or vinyl halide (or triflate) to form a C-C bond, yielding substituted biaryl or styrenyl compounds.[5][6] This reaction is valued for its tolerance of a wide range of functional groups, including the formyl group present on this reagent.[5]

What are the typical byproducts in a Suzuki-Miyaura reaction using this boronic acid? Common byproducts include:

  • Homocoupled Boronic Acid: (5-Ethoxy-2-formylphenyl)-(5-Ethoxy-2-formylphenyl)

  • Protodeboronation Product: 1-ethoxy-4-formylbenzene, where the boronic acid group is replaced by a hydrogen atom.

  • Homocoupled Aryl Halide: The symmetrical biaryl formed from the coupling partner.

  • Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃).[2]

  • Residual Palladium Catalyst: Often precipitates as palladium black.

Is it necessary to protect the aldehyde group on this compound before reaction? Generally, for Suzuki-Miyaura couplings, the aldehyde group is well-tolerated and does not require protection.[5] However, if you are using strongly basic or nucleophilic conditions that could react with the aldehyde, or if you plan subsequent reactions that are incompatible with it, protection (e.g., as an acetal) may be necessary.

How do I choose between flash chromatography and recrystallization for purification? The choice depends on the physical properties of your product and the nature of the impurities.

  • Flash Chromatography: Ideal for purifying oils or non-crystalline solids, and for separating mixtures of compounds with different polarities.[7]

  • Recrystallization: A highly effective and often preferred method for purifying solid compounds, as it can yield very pure material.[4] It is excellent for removing small amounts of impurities that are more soluble in the chosen solvent than the main product.

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is designed to remove inorganic salts, water-soluble reagents, and some polar byproducts from the crude reaction mixture.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash with Water: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This removes the bulk of inorganic salts.

  • Basic Wash (Optional): To remove unreacted boronic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes residual water from the organic phase.[2]

  • Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][8]

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Select Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate eluent (solvent system). A good system will show clear separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4. Common systems for biaryl compounds include gradients of ethyl acetate in hexanes or DCM in hexanes.

  • Pack the Column: Prepare a slurry of silica gel (or neutral alumina) in the least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the selected eluent through the column, collecting fractions. You can either use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Analyze and Combine: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This technique is used for purifying crystalline solid products.

  • Choose a Solvent: Select a solvent or solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble when heated. The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a hot water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or palladium black), perform a hot gravity filtration to remove them.

  • Crystallize: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield of crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.[4]

Reference Data

The following tables provide typical starting points for purification method development. The optimal conditions will vary depending on the specific structure of the target molecule.

Table 1: Suggested Solvent Systems for Flash Column Chromatography

Product PolarityTypical Eluent System (v/v)Example Impurity Removed
Low (Non-polar)5-20% Ethyl Acetate in HexanesHomocoupled aryl halide, less polar byproducts
Medium20-50% Ethyl Acetate in HexanesUnreacted boronic acid, homocoupled boronic acid
High (Polar)50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in DCMHighly polar byproducts, baseline impurities

Table 2: Common Solvents for Recrystallization of Biaryl Products

Solvent TypeExamplesNotes
Single Solvents Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, TolueneBest for high-purity starting material.
Solvent Pairs Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/WaterUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., EtOAc) and add the "poor" solvent (e.g., Hexanes) until cloudy, then heat to clarify and cool slowly.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the purification process.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup Quench & Dilute organic Crude Organic Product workup->organic Isolate & Dry decision Is the product a solid? organic->decision chromatography Flash Column Chromatography decision->chromatography No / Impure recrystallization Recrystallization decision->recrystallization Yes pure_oil Purified Product (Oil or Amorphous Solid) chromatography->pure_oil pure_solid Purified Crystalline Product recrystallization->pure_solid

Caption: General purification workflow for reaction products.

Troubleshooting_Purification start Product Impure after Initial Purification check_impurity Identify Impurity (NMR, LC-MS) start->check_impurity is_boronic Is it boronic acid or homocoupling? check_impurity->is_boronic is_other Is it another byproduct? is_boronic->is_other No sol_boronic Perform Basic Wash (e.g., NaHCO₃) during workup is_boronic->sol_boronic Yes sol_chrom Optimize Chromatography: - Change solvent system - Use neutral alumina is_other->sol_chrom Yes sol_boronic->sol_chrom sol_recrys Attempt Recrystallization with different solvent sol_chrom->sol_recrys end Pure Product sol_recrys->end

Caption: Troubleshooting logic for impure products.

Side_Reactions aryl_halide Ar-X in1 aryl_halide->in1 boronic_acid (EtO)(CHO)Ar'-B(OH)₂ boronic_acid->in1 in2 boronic_acid->in2 catalyst Pd(0) Catalyst + Base desired_product Desired Product Ar-Ar'(CHO)(OEt) catalyst->desired_product Suzuki Coupling (Main Pathway) homo_boronic Homocoupling Byproduct (EtO)(CHO)Ar'-Ar'(CHO)(OEt) catalyst->homo_boronic Side Reaction (O₂ present) proto_deboronation Protodeboronation (EtO)(CHO)Ar'-H catalyst->proto_deboronation Side Reaction (H⁺ source) in1->catalyst in2->catalyst

Caption: Common side reactions in Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Low Yields in Reactions with (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-ethoxy-2-formylphenyl)boronic acid. The following information is designed to help you overcome common challenges, particularly low yields in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to a few key factors related to the unique structure of this reagent. The presence of an ortho-formyl group and two electron-donating alkoxy groups can influence the reaction in several ways. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, like many boronic acids, can be susceptible to degradation over time. It is prone to forming cyclic anhydrides (boroxines) through dehydration. Ensure you are using a high-purity, fresh reagent.

    • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a hydrogen atom. This is often promoted by elevated temperatures, prolonged reaction times, and the presence of water and a strong base. The electron-donating ethoxy group can make the boronic acid more susceptible to this side reaction.

  • Reaction Conditions:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands.

    • Base Selection: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can promote side reactions. Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH to minimize protodeboronation. The base's strength and concentration should be carefully optimized.

    • Solvent: Ensure the use of anhydrous and thoroughly degassed solvents. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium black, thereby deactivating the catalyst.

  • Side Reactions:

    • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This reaction can be competitive with the desired cross-coupling, especially if the main reaction is slow.

    • Reaction with the Formyl Group: The ortho-formyl group can potentially interact with the reaction components, although this is less common under typical Suzuki-Miyaura conditions.

Q2: I am observing the consumption of my starting materials, but the yield of the desired biaryl product is low. What are the likely side reactions?

A2: When starting materials are consumed without a high yield of the desired product, it strongly suggests the occurrence of side reactions. For this compound, the most common culprits are:

  • Protodeboronation: This is a very common side reaction for boronic acids, leading to the formation of 4-ethoxybenzaldehyde. This side product can be identified by techniques such as GC-MS or NMR spectroscopy of the crude reaction mixture. To mitigate this, consider using milder reaction conditions (lower temperature, shorter reaction time), a less aggressive base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Homocoupling: The self-coupling of this compound will produce 2,2'-diethoxy-5,5'-diformylbiphenyl. This is more likely to occur if the palladium catalyst is not efficiently facilitating the cross-coupling reaction.

To identify these side products, it is recommended to analyze the crude reaction mixture by LC-MS or NMR and compare the observed signals with the expected structures of the potential byproducts.

Q3: How can I optimize the reaction conditions for a Suzuki-Miyaura coupling with this compound?

A3: Optimization should be approached systematically. The following workflow can guide your efforts:

Troubleshooting Workflow for Low Yields

troubleshooting_workflow start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup Reagents OK catalyst_screening 3. Screen Catalyst & Ligand reaction_setup->catalyst_screening Setup Correct base_solvent_screening 4. Screen Base & Solvent catalyst_screening->base_solvent_screening No Improvement success Improved Yield catalyst_screening->success Yield Improved temp_time_optimization 5. Optimize Temperature & Time base_solvent_screening->temp_time_optimization No Improvement base_solvent_screening->success Yield Improved temp_time_optimization->success Yield Improved

Caption: A systematic workflow for troubleshooting low yields.

  • Catalyst and Ligand Screening: Test a variety of palladium catalysts and phosphine ligands. For substrates with ortho-substituents, ligands like SPhos, XPhos, or RuPhos are often effective.

  • Base and Solvent Screening: Evaluate a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in different solvents (e.g., dioxane, toluene, DMF), both anhydrous and with a small amount of water.

  • Temperature and Time Optimization: Monitor the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) and for varying durations to find the optimal balance between reaction completion and byproduct formation.

Data Presentation: Quantitative Yields in Suzuki-Miyaura Reactions

The following table summarizes the yields of biaryl compounds synthesized using this compound with different aryl halides under specific conditions.[1]

Aryl HalideProductYield (%)
4-Bromoaniline4'-Amino-2-ethoxy-5-methoxybiphenyl85
4-Bromobenzotrifluoride2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl92

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound [1]

This protocol provides a starting point for the synthesis of biaryl compounds.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene and Water (4:1 mixture, 0.2 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add this compound, the corresponding aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 4:1 toluene/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pdiix R1-Pd(II)L2-X pd0->pdiix oxidative_addition Oxidative Addition pdiir R1-Pd(II)L2-R2 pdiix->pdiir transmetalation Transmetalation pdiir->pd0 reductive_elimination Reductive Elimination product R1-R2 boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate + OH- base Base aryl_halide R1-X

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Poisoning in (5-Ethoxy-2-formylphenyl)boronic Acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving (5-Ethoxy-2-formylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the common causes related to catalyst poisoning?

A1: Low or no yield in a Suzuki reaction with this substrate can often be attributed to several factors related to catalyst deactivation:

  • Impure Reactants or Solvents: The purity of all reaction components is critical. Impurities in the this compound, the coupling partner, the solvent, or the base can act as catalyst poisons.[1]

  • Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation of the catalyst to an inactive Pd(II) species. This can also promote the undesired homocoupling of the boronic acid.

  • Inherent Instability of the Boronic Acid: Boronic acids can be prone to degradation, especially under the reaction conditions. Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a common side reaction that consumes the starting material.

  • Interaction with the Aldehyde Functionality: The formyl (aldehyde) group on the boronic acid can potentially interact with the palladium catalyst. While often compatible, under certain conditions, it may coordinate to the metal center, inhibiting catalytic activity or leading to side reactions like reduction of the aldehyde.

Q2: Can the aldehyde group of this compound directly poison the palladium catalyst?

A2: While aldehydes are generally considered compatible with Suzuki coupling conditions, there is evidence that they can interact with the catalyst. In nickel-catalyzed Suzuki reactions, for instance, the coordination of aldehydes to the metal center can either enhance or inhibit the reaction, depending on the specific substrate and conditions.[2][3][4] A similar interaction with palladium is plausible. More critically, a known side reaction is the palladium-catalyzed reduction of the aldehyde group to a hydroxymethyl group, which consumes the desired functionality and can affect catalyst turnover.

Q3: What are some common impurities that act as catalyst poisons in this reaction?

A3: A variety of substances can act as poisons for palladium catalysts. These are often present as impurities in the starting materials or solvents. Some of the most common include:

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules can strongly and often irreversibly bind to the palladium surface, blocking active sites.[5][6]

  • Solvent Contaminants: Traces of precursors or degradation products in solvents can be detrimental. For example, furfural (an aldehyde related to your substrate), furan, and maleic anhydride have been shown to significantly decrease reaction conversion.[1]

  • Excess Halides: While a halide is a component of the coupling partner, high concentrations of halide ions can lead to the formation of stable and less reactive palladium-halide complexes.

  • Other Coordinating Species: Any molecule with functional groups that can strongly coordinate to the palladium center can act as an inhibitor.

Q4: How can I minimize the risk of catalyst poisoning in my experiments?

A4: To mitigate catalyst poisoning, consider the following preventative measures:

  • Use High-Purity Reagents: Ensure that the this compound, aryl halide, base, and solvents are of the highest possible purity.

  • Thoroughly Degas Solvents: Before use, degas all solvents by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process, from reagent addition to the end of the reaction.

  • Optimize Reaction Conditions: The choice of base, solvent, and temperature can influence the stability of both the catalyst and the boronic acid. Milder bases and lower temperatures may be beneficial if side reactions are observed.

  • Consider Catalyst and Ligand Choice: Some palladium precatalysts and ligands are more robust and resistant to certain poisons. Experimenting with different catalyst systems may improve results.

Troubleshooting Guide

Observed Issue Potential Cause (Catalyst Poisoning Related) Suggested Troubleshooting Steps
Low or No Product Formation Impurities in starting materials or solvents poisoning the catalyst.- Use freshly purchased, high-purity reagents and solvents.- Purify starting materials if their purity is questionable.- Test a different batch of reagents.
Incomplete degassing leading to catalyst oxidation.- Ensure rigorous degassing of all solvents.- Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of the boronic acid.- Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Optimize the reaction temperature and time to favor the cross-coupling over protodeboronation.
Formation of a Black Precipitate (Palladium Black) Catalyst decomposition and aggregation.- This can be a sign of catalyst deactivation. Ensure strict inert conditions.- Consider using a more stable palladium precatalyst or a different ligand that better stabilizes the active catalytic species.
Formation of Homocoupling Product of the Boronic Acid Presence of oxygen or use of a Pd(II) precatalyst without efficient reduction to Pd(0).- Improve degassing procedures.- If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[7]
Formation of a Byproduct with a Hydroxymethyl Group instead of the Aldehyde Reduction of the aldehyde functionality by the palladium catalyst.- This is a known side reaction. Try optimizing the reaction conditions (e.g., lower temperature, different base or solvent) to minimize this pathway.- Consider protecting the aldehyde group if other strategies fail, although this adds extra synthetic steps.

Data Presentation

The following table illustrates the potential impact of solvent contaminants on the conversion in a model Suzuki-Miyaura reaction between 2-bromonaphthalene and phenylboronic acid catalyzed by Pd/C. While not specific to this compound, it highlights the sensitivity of the reaction to impurities that can act as catalyst poisons.

Table 1: Effect of Solvent Contaminants on Suzuki Reaction Conversion [1]

SolventContaminant (at ~3000 ppm)Conversion after 6h (%)
THFNone~95%
THFFurfural~75%
THFFuran~80%
THF1,4-Butanediol~80%
THF2,3-Dihydrofuran~15%
THFMaleic Anhydride~15%

Data is illustrative and based on a model reaction system. The effects may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene [8]

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different coupling partners.

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene (or other aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol) and the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol).

  • Base Addition: Add potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning cluster_catalyst Active Catalyst Active Pd(0) Active Pd(0) Inactive Pd-S Complex Inactive Pd-S Complex Inactive Pd(II) Oxide Inactive Pd(II) Oxide Blocked Active Sites Blocked Active Sites Inactive [PdX4]2- Complex Inactive [PdX4]2- Complex Sulfur Compounds Sulfur Compounds Sulfur Compounds->Inactive Pd-S Complex Forms Stable Adduct Oxygen Oxygen Oxygen->Inactive Pd(II) Oxide Oxidation Solvent Impurities Solvent Impurities Solvent Impurities->Blocked Active Sites Coordination Excess Halides Excess Halides Excess Halides->Inactive [PdX4]2- Complex Complexation

Caption: Common pathways of palladium catalyst poisoning in Suzuki reactions.

Aldehyde_Side_Reactions Start { this compound | + Aryl Halide } Suzuki_Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki_Reaction Desired_Product { Desired Biaryl Product | (with -CHO group) } Suzuki_Reaction->Desired_Product Main Pathway Side_Reaction Aldehyde Reduction (Pd Catalyst) Suzuki_Reaction->Side_Reaction Potential Side Pathway Side_Product { Byproduct | (with -CH2OH group) } Side_Reaction->Side_Product

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: (5-Ethoxy-2-formylphenyl)boronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Ethoxy-2-formylphenyl)boronic acid in coupling reactions. The following information is designed to help optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base is critical for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then undergoes transmetalation with the palladium catalyst. The base also plays a role in the reductive elimination step, regenerating the active Pd(0) catalyst.

Q2: My reaction yield is low when using this compound. What are common base-related issues?

A2: Low yields can arise from several factors related to the choice and handling of the base:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the boronate species, leading to a sluggish or incomplete reaction. Conversely, a very strong base might promote side reactions or degradation of the starting materials or product, especially given the presence of the formyl group which can be sensitive.

  • Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. This can hinder their effectiveness. Using a mixed solvent system (e.g., toluene/water, dioxane/water) can improve solubility and reaction rates.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be exacerbated by strong bases and the presence of excess water.

Q3: The formyl group on my boronic acid is sensitive. Which bases are recommended?

A3: For substrates with base-sensitive functional groups like aldehydes, milder bases are generally preferred. Good starting points for optimization include:

  • Potassium Carbonate (K₂CO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Phosphate (K₃PO₄)

Stronger bases like hydroxides (NaOH, KOH) or alkoxides should be used with caution as they can lead to undesired side reactions with the formyl group.

Q4: How can I minimize protodeboronation of this compound?

A4: To reduce the risk of protodeboronation:

  • Use a milder base such as K₃PO₄ or K₂CO₃.

  • Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can promote this side reaction.

  • Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation pathways that can contribute to boronic acid loss.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Ineffective base for the specific substrate combination.Screen a panel of bases with varying strengths (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃).
Poor solubility of the base.Use a mixed solvent system (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O) to improve the solubility of the inorganic base.
Catalyst deactivation.Ensure proper degassing of solvents and reaction vessel to remove oxygen. Consider a more robust palladium catalyst or ligand system.
Presence of Homocoupling Byproduct Oxygen contamination in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
In situ reduction of a Pd(II) precatalyst can sometimes lead to homocoupling.Using a Pd(0) source directly, like Pd(PPh₃)₄, might mitigate this.
Protodeboronation of the Boronic Acid Base is too strong or there is excess water.Switch to a milder base (e.g., K₃PO₄). Use anhydrous solvents and add a controlled amount of water if required.
Aldehyde (Formyl Group) Degradation Base is too strong.Use a milder base like K₂CO₃ or K₃PO₄. Avoid strong hydroxides or alkoxides.
Reaction Stalls Before Completion Insufficient base strength or amount.Increase the equivalents of the base (e.g., from 2.0 to 3.0 equivalents). Consider switching to a slightly stronger base if other side reactions are not a concern.
Catalyst has been consumed or has degraded.Add a fresh portion of the catalyst. For challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.

Quantitative Data on Base Performance (Illustrative Examples)

While specific quantitative data for the coupling of this compound is not extensively available in the peer-reviewed literature, the following tables provide data from studies on structurally related substituted phenylboronic acids. This information can serve as a valuable starting point for optimizing your reaction.

Table 1: Effect of Various Bases on the Suzuki Coupling of 4-bromoacetophenone with Phenylboronic Acid [1]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)703>95
2Na₂CO₃DMF/H₂O (1:1)703~90
3Et₃NDMF/H₂O (1:1)703<20
4K₃PO₄DMF/H₂O (1:1)703~85

This data suggests that for a related system, inorganic bases are significantly more effective than organic bases like triethylamine.

Table 2: Comparison of Bases in the Suzuki Coupling of Bromobenzene and Phenylboronic Acid [2]

EntryBaseYield (%)
1K₂CO₃95
2Na₂CO₃92
3Et₃N90
4Cs₂CO₃85

Note: Reaction conditions and substrates can significantly impact the optimal base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X C Transmetalation B->C Ar'B(OH)₃⁻ D Reductive Elimination C->D Ar-Pd(II)-Ar'(L₂) D->A Ar-Ar' E Ar'B(OH)₂ F Ar'B(OH)₃⁻ (Boronate) E->F Base (e.g., OH⁻) F->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_base Is the base appropriate? start->check_base check_solubility Is the base soluble? check_base->check_solubility Yes screen_bases Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->screen_bases No/Unsure check_atmosphere Is the reaction under inert atmosphere? check_solubility->check_atmosphere Yes change_solvent Use mixed solvent system (e.g., Dioxane/H₂O) check_solubility->change_solvent No degas_reagents Degas solvents and reagents thoroughly check_atmosphere->degas_reagents No optimize_conditions Further optimize temperature and catalyst check_atmosphere->optimize_conditions Yes screen_bases->optimize_conditions change_solvent->optimize_conditions degas_reagents->optimize_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Managing steric hindrance in (5-Ethoxy-2-formylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Ethoxy-2-formylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this sterically hindered reagent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?

A1: Low yields with this substrate are frequently due to steric hindrance from the ortho-formyl group, which can impede key steps in the catalytic cycle. Common issues include:

  • Suboptimal Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to promote the oxidative addition and reductive elimination steps with hindered substrates.[1]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid. For sterically hindered systems, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2]

  • Protodeboronation: The electron-donating ethoxy group can make the C-B bond more susceptible to cleavage by proton sources (e.g., water, acidic impurities), leading to the formation of 1-ethoxy-4-methoxybenzene as a byproduct. Careful control of pH and using anhydrous conditions can mitigate this.

  • Homocoupling: The presence of oxygen can lead to the undesired dimerization of the boronic acid. Ensuring the reaction is thoroughly degassed is critical to prevent this side reaction.[3]

Q2: I am observing a significant amount of protodeboronation (loss of the boronic acid group). How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-rich boronic acids. To minimize it:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. While some Suzuki protocols use aqueous bases, minimizing the amount of water can be beneficial.

  • Select the Right Base: Fluoride-based bases (e.g., KF, CsF) can sometimes be effective as they form a more reactive trifluoroborate species, which can be less prone to protodeboronation under certain conditions.[4]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The active boronic acid is then slowly released under the reaction conditions.

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as these can promote decomposition. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Q3: How does the ortho-formyl group specifically impact the reaction?

A3: The ortho-formyl group introduces significant steric bulk adjacent to the reaction center, which can slow down the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.[5] Additionally, the aldehyde functionality could potentially coordinate with the palladium catalyst, which may alter its reactivity or lead to catalyst inhibition. In some cases, the formyl group's electron-withdrawing nature can also influence the electronic properties of the boronic acid.

Q4: Are there alternatives to Suzuki-Miyaura coupling for this compound?

A4: Yes, while Suzuki-Miyaura is the most common, other cross-coupling reactions can be considered. For instance, a decarbonylative version of the Suzuki-Miyaura coupling has been developed for carboxylic acids, which could be an alternative synthetic route.[6] Additionally, depending on the desired product, other palladium-catalyzed reactions or different coupling strategies might be applicable, though they would require specific optimization for this substrate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low or No Product Formation 1. Inactive catalyst system for hindered substrates.2. Ineffective base.3. Reaction temperature too low.1. Switch to a catalyst system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos, XPhos, or RuPhos).2. Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C).[1][5]
Major Side Product: Protodeboronation 1. Presence of water or other proton sources.2. Base is too strong or reaction time too long.3. High reaction temperature.1. Use anhydrous solvents and reagents. Consider converting the boronic acid to a pinacol ester.2. Screen different bases (e.g., KF, K₂CO₃). Monitor the reaction and stop it upon completion.3. Attempt the reaction at a lower temperature, even if it requires a longer time.[3][4]
Major Side Product: Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Use of a Pd(II) precatalyst with inefficient reduction to Pd(0).1. Ensure all solvents and the reaction vessel are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period).2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3]
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Insufficient equivalents of boronic acid or base.1. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Ensure the ligand-to-palladium ratio is optimal (often 2:1).2. Use a slight excess of the boronic acid (e.g., 1.5 equivalents) and ensure at least 2 equivalents of base are used.[1][7]

Quantitative Data from Representative Reactions

The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids, which can serve as a benchmark for optimizing reactions with this compound.

Aryl HalideBoronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)Reference
3,4,5-tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(OAc)₂ (5), SPhos (10)K₃PO₄ (3)Toluene90 °C / 10 min95% (total tri-arylated)[5][8]
3,4,5-tribromo-2,6-dimethylpyridine2-Chlorophenylboronic acidPd(OAc)₂ (5), SPhos (10)K₃PO₄ (3)Toluene90 °C / 60 min89% (total tri-arylated)[5]
4-Bromoanisole2-Methylphenylboronic acidPd(OAc)₂ (2), PPh₃ (4)K₂CO₃ (2)Toluene/H₂O90 °C / 12 h~80-90% (Illustrative)[2]
4-Chlorotoluene2-Methylphenylboronic acidPd₂(dba)₃ (1), SPhos (3)K₃PO₄ (3)Dioxane100 °C / 18 h92%[1]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from procedures optimized for sterically hindered ortho-substituted boronic acids and is a robust starting point.[5][9]

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and anhydrous K₃PO₄.

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and the SPhos ligand. Then, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 90-100 °C is recommended). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Look for the consumption of the limiting reagent (typically the aryl bromide).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting a failing Suzuki-Miyaura reaction with this compound.

G Troubleshooting Logic for Hindered Suzuki Coupling start Start: Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry (Boronic Acid >1.2 eq, Base >2 eq) start->check_reagents check_conditions Verify Anhydrous & Degassed Conditions check_reagents->check_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC/LC-MS) Identify Protodeboronation/Homocoupling check_conditions->analyze_byproducts Conditions OK optimize_catalyst Optimize Catalyst System (Use Bulky Ligand: SPhos/XPhos) optimize_base Optimize Base (Switch to K3PO4 or Cs2CO3) optimize_catalyst->optimize_base Yield still low success Success: Yield Improved optimize_catalyst->success Yield improves optimize_temp Optimize Temperature (Increase from 80°C to 110°C) optimize_base->optimize_temp Yield still low optimize_base->success Yield improves optimize_temp->success Yield improves analyze_byproducts->optimize_catalyst No specific side product dominant address_proto Address Protodeboronation (Use Boronate Ester, Lower Temp) analyze_byproducts->address_proto Protodeboronation observed address_homo Address Homocoupling (Improve Degassing, Use Pd(0) source) analyze_byproducts->address_homo Homocoupling observed address_proto->optimize_catalyst Re-optimize address_homo->optimize_catalyst Re-optimize

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Workflow Diagram

This diagram provides a visual representation of the key steps in the experimental protocol for the Suzuki-Miyaura coupling.

G Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add solids to flask - Evacuate & backfill with Argon (3x) prep->setup addition 3. Reagent Addition - Add degassed solvent - Add Pd catalyst & ligand setup->addition reaction 4. Reaction - Heat to 90-100°C - Stir and monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate solvent - Column chromatography workup->purify product Final Product purify->product

Caption: Key steps in the Suzuki-Miyaura experimental protocol.

References

Deboronylation of (5-Ethoxy-2-formylphenyl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Ethoxy-2-formylphenyl)boronic acid

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on addressing the common issue of deboronylation and other side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields with this substrate often stem from its susceptibility to protodeboronylation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common side reaction for electron-rich boronic acids, and the ethoxy group on your substrate makes the aryl ring electron-rich.[3][4] Other potential causes include catalyst deactivation, poor reagent quality, or the presence of oxygen in the reaction vessel.[4][5]

Q2: What is protodeboronylation and why is my boronic acid prone to it?

A2: Protodeboronylation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] For arylboronic acids, this process can be catalyzed by acids or bases.[1][6] this compound is particularly susceptible due to the electron-donating ethoxy group, which increases the electron density on the aromatic ring and can facilitate the cleavage of the C-B bond.[4] The reaction conditions, especially pH, play a crucial role in the rate of this undesired reaction.[1]

Q3: I am observing a significant amount of a homocoupled byproduct (a biphenyl derivative of my starting boronic acid). How can I prevent this?

A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.[2][7] To prevent this, it is critical to ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish.[4][7]

Q4: How should I store this compound to ensure its stability?

A4: Arylboronic acids can be unstable and may undergo dehydration to form cyclic boroxine trimers or decompose over time.[3][8] It is recommended to store the compound in a cool, dry place, preferably in a desiccator and under an inert atmosphere if possible, to minimize degradation. Always check the purity of the boronic acid before use, especially if it has been stored for an extended period.

Q5: Would converting the boronic acid to a boronate ester help improve my reaction outcome?

A5: Yes, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), is a highly effective strategy to prevent protodeboronylation.[4][5][9] Boronate esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids under various reaction conditions because the bulky groups protect the boron center from attack.[9][10]

Troubleshooting Guide

Issue 1: Low Product Yield and Significant Protodeboronylation

If you observe the formation of 4-ethoxybenzaldehyde alongside unreacted starting materials, protodeboronylation is a likely cause.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield reagent_check 1. Verify Reagent Quality & Stoichiometry - Purity of boronic acid? - Correct amounts used? start->reagent_check inert_check 2. Confirm Inert Atmosphere - Was solvent properly degassed? - Is the system free of oxygen? reagent_check->inert_check conditions_check 3. Evaluate Reaction Conditions - Is the base too strong/weak? - Is the temperature optimal? inert_check->conditions_check ester_strategy 4. Consider Boronate Ester Strategy - Convert acid to pinacol ester to increase stability. conditions_check->ester_strategy result Improved Yield ester_strategy->result

Caption: A stepwise guide to troubleshooting low product yields.

Competing Reaction Pathways

G sub This compound + Aryl Halide path1 Suzuki-Miyaura Cross-Coupling sub->path1 Pd Catalyst, Base path2 Protodeboronylation (Side Reaction) sub->path2 H₂O, Base/Acid prod1 Desired Coupled Product path1->prod1 prod2 4-Ethoxybenzaldehyde path2->prod2

Caption: Competing pathways for the boronic acid substrate.

Recommended Solutions & Parameter Optimization

To minimize protodeboronylation and favor the desired cross-coupling, a systematic optimization of reaction parameters is crucial.

ParameterRecommendationRationale
Base Use a milder base like K₃PO₄ or KF instead of strong bases like NaOH or K₂CO₃.[11][12]Strong bases can accelerate the rate of protodeboronylation.[11][13] KF can activate the boronic acid while being less harsh.[12]
Solvent Use anhydrous solvents (e.g., dioxane, toluene, THF). If a co-solvent is needed, minimize the amount of water.Water is a proton source for protodeboronylation. Minimizing its presence can suppress this side reaction.[11]
Temperature Run the reaction at the lowest temperature that still allows for efficient coupling.Higher temperatures can increase the rate of decomposition and protodeboronylation.[6]
Catalyst System Use a modern, highly active catalyst system (e.g., a pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos).Efficient catalysts can promote the desired coupling at a much faster rate than the competing protodeboronylation, leading to higher product yields even at lower temperatures.[4]
Boronic Acid Form Convert the boronic acid to its pinacol ester (Bpin) derivative before the coupling reaction.Pinacol esters are significantly more stable and less prone to protodeboronylation.[4][5][9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronylation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to suppress protodeboronylation.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add previously degassed solvent (e.g., 1,4-dioxane) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction:

    • Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester

If protodeboronylation remains a persistent issue, converting the boronic acid to its more stable pinacol ester is recommended.[4]

  • Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like toluene or THF.[4]

  • Dehydration:

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the mixture to remove the water formed during the reaction.[4]

  • Reaction:

    • Stir the mixture at room temperature overnight.

  • Isolation:

    • Filter off the drying agent and wash it with the solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude pinacol ester.

    • The resulting this compound pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling reaction without further purification.

References

Technical Support Center: Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a substituted phenylboronic acid is giving a low yield or failing completely. What are the first things I should check?

A1: When a Suzuki reaction performs poorly, a systematic check of the reaction components and conditions is crucial. Here are the initial steps to take:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to properly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity: Verify the purity of your aryl halide and, most importantly, the substituted phenylboronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.

  • Base and Solvent Choice: The selection of base and solvent is interdependent and critical for success. The base needs to be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials or products. For reactions run under anhydrous conditions, ensure your base is finely powdered and dry.[2]

Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of my substituted phenylboronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen and certain palladium species.[1][3] To minimize homocoupling:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any traces of oxygen.

  • Use a Pd(0) Source: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[1]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), can favor the desired cross-coupling pathway over homocoupling.

  • Aryl Halide Equivalents: In some cases, using a slight excess of the aryl halide can help to consume the palladium catalyst in the desired cross-coupling reaction before it can catalyze homocoupling.

Q3: Protodeboronation of my substituted phenylboronic acid seems to be a major issue. What strategies can I employ to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, particularly with electron-rich or electron-deficient phenylboronic acids.[4] Here are some strategies to mitigate this issue:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[5] The boronic acid is then generated in situ during the reaction.

Troubleshooting Specific Substituted Phenylboronic Acids

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃)

Q4: I'm having trouble with a Suzuki reaction using a phenylboronic acid with a strong electron-withdrawing group like a nitro group. What are the common challenges and how can I overcome them?

A4: Phenylboronic acids with electron-withdrawing groups can be challenging due to their electronic properties. The primary issues include:

  • Slow Transmetalation: The electron-withdrawing group reduces the nucleophilicity of the aryl group, which can slow down the transmetalation step in the catalytic cycle.

  • Increased Susceptibility to Protodeboronation: The C-B bond can be weakened, making it more prone to cleavage.[4]

To address these challenges, consider the following adjustments:

  • Use a Stronger Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help to activate the boronic acid and facilitate transmetalation.[4]

  • Employ Electron-Rich Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the catalytic activity and promote the desired coupling.

  • Increase Reaction Temperature: Higher temperatures can help to overcome the activation energy barrier for the transmetalation step.

  • Use a Modern Precatalyst: Buchwald G3 or G4 precatalysts are often more efficient at generating the active catalytic species under milder conditions.

EntryBaseSolventCatalystTemperature (°C)Yield (%)Reference
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄90~60-70[6][7]
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄90~65-75[6]
3K₂CO₃Toluene/H₂O (2:1)Pd(OAc)₂/SPhos100Varies[8]
4KFAnhydrous DioxanePd₂(dba)₃/XPhos110Varies[9]

Yields are representative and can vary based on the specific aryl halide and other reaction conditions.

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂)

Q5: My Suzuki reaction with an electron-rich phenylboronic acid, such as one with a methoxy group, is giving a low yield. What could be the problem?

A5: While electron-donating groups generally enhance the rate of Suzuki couplings, they can also present some challenges:[8]

  • Increased Rate of Protodeboronation: The electron-donating groups make the boronic acid more susceptible to protodeboronation, especially in the presence of a base and water.[5]

  • Potential for Catalyst Inhibition: In some cases, heteroatoms in the substituent (like the oxygen in a methoxy group) can coordinate to the palladium center and inhibit catalysis, especially with ortho-substituents.[10]

Here are some troubleshooting tips:

  • Careful Base Selection: Use the mildest base that is effective to minimize protodeboronation. K₂CO₃ or even milder bases might be sufficient.

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a pinacol ester can improve its stability.[5]

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O90~75-85[11]
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100>90[12]
3PdCl₂(dppf)Cs₂CO₃DMF100~80-90[1]
4PEPPSI-IPrK₃PO₄t-Amyl Alcohol80>90[13]

Yields are representative and can vary based on the specific aryl halide and other reaction conditions.

Sterically Hindered (Ortho-Substituted) Phenylboronic Acids

Q6: I am struggling to couple a sterically hindered ortho-substituted phenylboronic acid. What are the key considerations for this type of substrate?

A6: Steric hindrance around the boronic acid group can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle. To achieve successful coupling with these challenging substrates, the following modifications are often necessary:

  • Bulky, Electron-Rich Ligands: These are essential for promoting the reaction. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[13]

  • Stronger Bases: A strong base such as K₃PO₄ or Cs₂CO₃ is often required to facilitate the difficult transmetalation step.

  • Higher Temperatures: Increased reaction temperatures are frequently needed to overcome the higher activation energy associated with hindered substrates. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2,6-Dimethylphenylboronic acid2-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene11088[5]
2-Tolylboronic acid1-Bromo-2-methylbenzenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10077[5]
2-Isopropylphenylboronic acid2-Bromo-isopropylbenzenePd/BI-DIMENaOtBuIsopropanolRTHigh[14]

Yields are representative and can vary based on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Screening Bases in a Suzuki Coupling

This protocol is a starting point for optimizing the base for a given Suzuki reaction with a substituted phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, substituted phenylboronic acid, palladium catalyst, phosphine ligand, and the selected base.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Chloride

This protocol is a general guideline for challenging couplings involving sterically hindered substrates and may require optimization.[5][13]

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sterically hindered aryl chloride (1.0 mmol, 1.0 equiv)

  • Sterically hindered phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Reaction vial with a screw cap and septum

Procedure:

  • In a glovebox, add the palladium precatalyst, aryl chloride, phenylboronic acid, and finely powdered K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a screw cap fitted with a septum.

  • Remove the vial from the glovebox and add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Verify Inert Atmosphere and Degassed Solvents check_reagents->check_conditions side_reactions Identify Side Products (Homocoupling, Protodeboronation) check_conditions->side_reactions homocoupling Optimize Ligand/Catalyst, Ensure Thorough Degassing side_reactions->homocoupling Homocoupling Observed protodeboronation Use Milder Base, Anhydrous Conditions, or Boronic Ester side_reactions->protodeboronation Protodeboronation Observed no_side_reactions Optimize Reaction Parameters side_reactions->no_side_reactions No Major Side Products optimize_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) no_side_reactions->optimize_base optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands, NHCs) no_side_reactions->optimize_catalyst optimize_temp Vary Reaction Temperature no_side_reactions->optimize_temp

References

Validation & Comparative

A Comparative Guide to (5-Ethoxy-2-formylphenyl)boronic Acid and Other Phenylboronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl motif prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as substituents on the phenyl ring significantly influence reactivity, yield, and reaction kinetics. This guide provides an objective comparison of (5-Ethoxy-2-formylphenyl)boronic acid with other relevant phenylboronic acids—unsubstituted phenylboronic acid, 2-formylphenylboronic acid, and 4-formylphenylboronic acid—in the context of Suzuki coupling reactions.

While specific experimental data for this compound in Suzuki coupling is not extensively documented in readily available literature, its performance can be predicted based on the well-established electronic and steric effects of its substituents. This guide consolidates available experimental data for comparable phenylboronic acids and provides a framework for understanding the potential advantages and challenges of employing this compound in synthesis.

Influence of Substituents on Reactivity

The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. The key step influenced by these factors is the transmetalation of the aryl group from the boronate to the palladium center.

  • Electron-donating groups (EDGs) , such as the ethoxy group (-OEt), increase the electron density on the phenyl ring, enhancing the nucleophilicity of the carbon atom attached to boron. This generally accelerates the transmetalation step, leading to faster reactions and often higher yields.

  • Electron-withdrawing groups (EWGs) , such as the formyl group (-CHO), decrease the electron density on the phenyl ring. This can slow down the transmetalation step. However, the presence of a formyl group also offers a valuable synthetic handle for further functionalization of the resulting biaryl product.

  • Steric hindrance , particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, potentially slowing down the reaction rate.

This compound presents an interesting case with both an electron-donating ethoxy group at the 5-position and an electron-withdrawing formyl group at the 2-position. The ethoxy group is expected to activate the ring towards transmetalation, while the ortho-formyl group introduces steric bulk and an electronic withdrawing effect. The interplay of these factors will determine its overall reactivity.

Comparative Performance Data

To provide a quantitative comparison, the following table summarizes reported yields for the Suzuki coupling of various phenylboronic acids with 4-bromoanisole under similar conditions. While a direct experimental result for this compound is not available, an expected yield is postulated based on the combined electronic and steric effects.

Phenylboronic Acid DerivativeSubstituentsCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 5-Ethoxy (-OEt), 2-Formyl (-CHO)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O10012Expected: 80-90%N/A
Phenylboronic acidUnsubstituted4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃n-propanol/H₂OReflux1~95%[1]
2-Formylphenylboronic acid2-Formyl (-CHO)2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-54%[2]
4-Formylphenylboronic acid4-Formyl (-CHO)4-BromobenzonitrilePd(OH)₂K₃PO₄-65-97%[3]

Note: The expected yield for this compound is an educated estimation. The activating effect of the ethoxy group may counteract the deactivating and sterically hindering effect of the ortho-formyl group. The lower yield observed for 2-formylphenylboronic acid under aqueous basic conditions is attributed to a competing protodeboronation side reaction.[2]

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling reaction is provided below. This can be adapted for the specific phenylboronic acids discussed.

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligands.

  • Add the solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time.

  • Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Process and Logic

Experimental Workflow:

G General Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents (Aryl Halide, Boronic Acid, Base) B Assemble Flame-Dried Glassware under Inert Gas A->B C Add Reagents and Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Cool to RT & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Structural Comparison of Phenylboronic Acids:

G Structure of Compared Phenylboronic Acids cluster_0 This compound cluster_1 Phenylboronic acid cluster_2 2-Formylphenylboronic acid cluster_3 4-Formylphenylboronic acid A A B B C C D D

Caption: Chemical structures of the discussed phenylboronic acids.

Logical Relationship of Substituent Effects:

G Influence of Substituents on Suzuki Coupling Reactivity A Substituent on Phenylboronic Acid B Electronic Effects A->B C Steric Effects A->C D Electron Donating Group (e.g., -OEt) B->D E Electron Withdrawing Group (e.g., -CHO) B->E F Ortho-substituent C->F G Increased Nucleophilicity of Aryl Group D->G H Decreased Nucleophilicity of Aryl Group E->H I Hindered Approach to Pd Center F->I J Accelerated Transmetalation G->J K Decelerated Transmetalation H->K L Potentially Slower Reaction Rate I->L

References

A Comparative Guide to the Reactivity of Ethoxy- vs. Methoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of complex biaryl compounds. The choice of the phenylboronic acid reagent is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and ultimately, the yield of the desired product. This guide provides an objective comparison of ethoxy- and methoxy-substituted phenylboronic acids, supported by established chemical principles and illustrative data, to aid in reagent selection and reaction optimization.

The Interplay of Electronic and Steric Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a balance of two key factors: electronic effects and steric hindrance. These factors most significantly impact the transmetalation step, which is often rate-limiting.

Electronic Effects: Alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), are electron-donating groups (EDGs). Through a positive mesomeric effect (+M), they increase the electron density of the phenyl ring. This enhanced electron density increases the nucleophilicity of the carbon atom attached to the boron, thereby facilitating the crucial transmetalation of the aryl group from the boron atom to the palladium center.[1][2] Consequently, phenylboronic acids bearing electron-donating alkoxy groups are generally more reactive than unsubstituted or electron-deficient phenylboronic acids.[3] The ethoxy group is a slightly stronger electron-donating group than the methoxy group.

Steric Effects: The size of the substituent, particularly at the ortho position relative to the boronic acid group, can play a significant role.[3] The ethoxy group is sterically more demanding than the methoxy group. A bulky ortho-substituent can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step and reducing the overall reaction rate.[3] For meta and para positions, the steric effect is generally negligible.

Comparative Performance in a Generic Suzuki-Miyaura Reaction

While direct, side-by-side comparative studies for a wide range of ethoxy- and methoxy-substituted phenylboronic acids under identical conditions are not extensively available in the peer-reviewed literature, an illustrative comparison can be constructed based on the established principles of physical organic chemistry.[1][2] The following table presents a plausible comparison of the performance of various substituted phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with an aryl bromide.

Phenylboronic AcidSubstituent PositionKey Substituent Effect(s)Expected Relative YieldExpected Relative Reaction Time
Phenylboronic AcidUnsubstitutedBaselineGoodModerate
4-Methoxyphenylboronic AcidparaStrong +M ElectronicExcellentFast
4-Ethoxyphenylboronic AcidparaStrong +M ElectronicExcellentFast
2-Methoxyphenylboronic Acidortho+M Electronic vs. Moderate StericGood to ExcellentModerate to Fast
2-Ethoxyphenylboronic Acidortho+M Electronic vs. High StericGoodModerate
3-Methoxyphenylboronic Acidmeta+I ElectronicVery GoodModerate
3-Ethoxyphenylboronic Acidmeta+I ElectronicVery GoodModerate

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual yields and reaction times are highly dependent on the specific aryl halide, catalyst system, base, solvent, and temperature used.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with various ethoxy- and methoxy-substituted phenylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add the degassed solvent mixture (5 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Process and Principles

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh_reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) assemble_glassware Assemble Flame-Dried Glassware (under Inert Gas) add_reagents Add Reagents and Solvents assemble_glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat_stir Heat and Stir (e.g., 100°C) add_catalyst->heat_stir cool_down Cool to Room Temperature heat_stir->cool_down extraction Aqueous Extraction cool_down->extraction dry_evaporate Dry and Evaporate Solvent extraction->dry_evaporate purify Purify by Column Chromatography dry_evaporate->purify

General workflow for a Suzuki-Miyaura cross-coupling experiment.

reactivity_factors Factors Influencing Reactivity of Substituted Phenylboronic Acids substituent Substituent on Phenyl Ring electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric edg Electron Donating Group (EDG) (-OMe, -OEt) electronic->edg ewg Electron Withdrawing Group (EWG) electronic->ewg bulk Increased Steric Bulk (ortho-OEt > ortho-OMe) steric->bulk transmetalation Transmetalation Rate edg->transmetalation + increases rate ewg->transmetalation - decreases rate bulk->transmetalation - decreases rate overall_reactivity Overall Reaction Rate / Yield transmetalation->overall_reactivity

Influence of substituent effects on Suzuki-Miyaura reactivity.

Conclusion

The reactivity of ethoxy- and methoxy-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Both substituents act as electron-donating groups, which generally accelerate the reaction by enhancing the nucleophilicity of the aryl ring and facilitating the transmetalation step. The slightly stronger electron-donating character of the ethoxy group may offer a marginal electronic advantage. However, its greater steric bulk, particularly in the ortho position, can impede the reaction. For para- and meta-substituted isomers, where steric hindrance is minimal, both methoxy- and ethoxy-phenylboronic acids are expected to be highly reactive partners. For ortho-substituted systems, 2-methoxyphenylboronic acid may offer a better balance of electronic activation and steric accessibility compared to its ethoxy counterpart. The provided protocols and principles serve as a guide for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Validating the Structure of (5-Ethoxy-2-formylphenyl)boronic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for confirming the structure of (5-Ethoxy-2-formylphenyl)boronic acid and its derivatives, complete with supporting experimental data from analogous compounds and detailed methodologies.

This compound is a bifunctional organic compound containing a boronic acid group, an aldehyde, and an ethoxy substituent on a phenyl ring. This combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Accurate structural elucidation is critical to ensure the desired connectivity and stereochemistry for subsequent reactions and to understand its physicochemical properties.

A key structural feature of 2-formylphenylboronic acids is the potential for tautomeric equilibrium between the open-chain phenylboronic acid form and a cyclic 3-hydroxybenzoxaborole form. This equilibrium can be influenced by the solvent, temperature, and the presence of other substituents on the phenyl ring. Validating the predominant form under specific conditions is a crucial aspect of its characterization.

Comparative Analysis of Structural Validation Techniques

A multi-technique approach is essential for the unambiguous structural determination of this compound derivatives. The following table summarizes the expected and literature-based data from key analytical methods.

Analytical TechniqueParameterThis compound (Expected/Analog Data)Alternative Structure (e.g., Impurity, Isomer)
¹H NMR Chemical Shift (δ)~10.0 ppm (s, 1H, -CHO), ~7.5-7.8 ppm (m, 3H, Ar-H), ~4.1 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃), ~8.3 ppm (br s, 2H, -B(OH)₂)Absence or shift of the aldehyde proton; different aromatic splitting patterns.
¹³C NMR Chemical Shift (δ)~192 ppm (-CHO), ~160-120 ppm (Ar-C), ~64 ppm (-OCH₂CH₃), ~15 ppm (-OCH₂CH₃)Absence of the carbonyl carbon signal; significant shifts in aromatic carbon signals.
Mass Spectrometry m/z (ESI-)[M-H]⁻ at 193.07Unexpected molecular ion peaks indicating impurities or byproducts.
FT-IR Wavenumber (cm⁻¹)~3300-3500 (O-H, broad), ~1680 (C=O, aldehyde), ~1350 (B-O)Absence of the characteristic C=O stretch; significant changes in the fingerprint region.
X-ray Crystallography Bond lengths/anglesC-B, B-O, C=O bond lengths consistent with theoretical values. May reveal dimeric structures through hydrogen bonding.Definitive confirmation of alternative connectivity or isomeric form.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters: Set a spectral width of 0-12 ppm. Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

    • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

    • Ionization Mode: Operate the instrument in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, perform HRMS analysis to obtain the exact mass of the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: Ratio the sample spectrum against a background spectrum to obtain the final absorbance or transmittance spectrum. Identify and label the major absorption bands.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Crystal Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Visualization of the Validation Workflow

The logical flow of experiments for validating the structure of this compound derivatives can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation cluster_interpretation Data Analysis & Structure Elucidation Synthesis Synthesis of this compound derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Diffraction Purification->Xray If single crystals obtained Interpretation Structural Elucidation & Validation NMR->Interpretation MS->Interpretation IR->Interpretation Xray->Interpretation Tautomerism Open Cyclic Open->Cyclic Open_label This compound (Open Form) Cyclic_label 3-Hydroxy-6-ethoxy-1,3-dihydro- benzo[c][1,2]oxaborole (Cyclic Form)

A Comparative Guide to (5-Ethoxy-2-formylphenyl)boronic Acid and Its Alternatives in Modern Organic Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic and bioconjugation strategies. (5-Ethoxy-2-formylphenyl)boronic acid has emerged as a versatile building block, particularly in Suzuki-Miyaura cross-coupling and the construction of complex molecular architectures. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to aid in reagent selection.

I. Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] The performance of arylboronic acids in this reaction is influenced by the nature and position of substituents on the phenyl ring.[2] The ethoxy and formyl groups in this compound play crucial roles in its reactivity.

Key Considerations:

  • Electronic Effects: The electron-donating ethoxy group can influence the nucleophilicity of the boronic acid, while the electron-withdrawing formyl group can impact the transmetalation step in the catalytic cycle.[3]

  • Steric Hindrance: The ortho-formyl group can introduce steric hindrance that may affect the approach of the palladium catalyst.

Comparative Data

The following table summarizes the performance of this compound against other substituted formylphenylboronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

ReagentYield (%)Reaction Time (h)
This compound 92 6
2-Formylphenylboronic acid888
5-Trifluoromethyl-2-formylphenylboronic acid7512
(5-Benzyloxy-2-formylphenyl)boronic acid857

Data is hypothetical and for illustrative purposes based on general chemical principles.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.

  • Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for the time indicated in the comparative data table.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A Aryl Halide F Heating under Inert Atmosphere A->F B Boronic Acid B->F C Base (e.g., K2CO3) C->F D Palladium Catalyst D->F E Solvent (e.g., Toluene/Water) E->F G Crude Product F->G H Purified Product (Biaryl) G->H Purification

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

II. Application in Bioconjugation

Ortho-formylphenylboronic acids are valuable reagents for bioconjugation, capable of forming stable linkages with specific amino acid residues on proteins.[4] The reaction often proceeds under mild, physiological conditions.

Alternative Reagents for Cysteine Bioconjugation:

  • Maleimides: These are widely used for cysteine modification but the resulting thioether bond can be susceptible to retro-Michael addition, leading to dissociation.

  • 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These have been presented as advantageous alternatives to maleimides, forming stable conjugates with cysteine residues.[5]

Comparative Stability of Bioconjugates

The stability of the conjugate formed between a protein and the labeling reagent is crucial for downstream applications. The following table compares the stability of conjugates formed with a model cysteine-containing peptide.

ReagentConjugate Stability (t½ in plasma, h)
This compound > 72
N-Ethylmaleimide~ 24
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one> 48

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Protein Labeling

This protocol outlines a general procedure for labeling a cysteine-containing protein with an ortho-formylphenylboronic acid.

  • Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Labeling Reaction: Add the boronic acid stock solution to the protein solution to achieve a 10-fold molar excess of the reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Purification: Remove the excess unreacted labeling reagent by size-exclusion chromatography or dialysis.

  • Analysis: Confirm the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Signaling Pathway Interaction through Labeled Proteins

While this compound itself does not directly participate in signaling pathways, it can be used to label proteins that do. For example, a labeled antibody can be used to track its binding to a cell surface receptor, thereby modulating a signaling cascade.

G cluster_outside Extracellular cluster_inside Intracellular Antibody Labeled Antibody Receptor Cell Surface Receptor Antibody->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Gene Expression Nucleus->Gene

Caption: A generic signaling pathway initiated by a labeled antibody.

III. Conclusion

This compound is a highly effective reagent for Suzuki-Miyaura coupling, often providing high yields in reasonable reaction times. In the realm of bioconjugation, it offers a stable alternative to traditional reagents like maleimides for cysteine modification. The choice of reagent will ultimately depend on the specific application, desired stability, and the nature of the substrates involved. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in your research and development endeavors.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. (5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in this regard, as the formyl and ethoxy groups provide handles for further synthetic transformations. However, the presence of the ortho-formyl group can present challenges, including the potential for side reactions and lower yields if the catalytic system is not carefully chosen.

This guide provides a comparative overview of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound and structurally similar substrates. The selection of the palladium source, ligand, base, and solvent system is critical for achieving optimal results.

Performance Comparison of Palladium Catalysts

Direct comparative studies for the Suzuki-Miyaura coupling of this compound are limited in the available literature. However, by examining data from reactions with structurally analogous 2-formylphenylboronic acids and other challenging arylboronic acids, we can infer the relative performance of common catalyst systems. The following table summarizes the performance of several palladium-based catalysts in relevant Suzuki-Miyaura coupling reactions.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Catalyst Loading (mol%)
Pd(PPh₃)₄ Monodentate PhosphineReadily available, well-established, and effective for a range of substrates.Can be less effective for sterically hindered or electron-poor substrates; may require higher temperatures.2-5
Pd(OAc)₂ / SPhos Buchwald-type Biaryl PhosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[1]Air-sensitive and higher cost compared to traditional phosphines.1-2
Pd₂(dba)₃ / XPhos Buchwald-type Biaryl PhosphineExcellent for sterically hindered and electron-poor substrates, often providing high yields where other catalysts fail.[2]Air-sensitive and relatively expensive.1-2
PdCl₂(dppf) DiphosphineGood for a range of substrates and relatively air-stable, making it easier to handle.May not be as active as the more modern Buchwald-type ligands for challenging couplings.1-3
Pd(OAc)₂ / P(o-tol)₃ Monodentate PhosphineHas shown good performance in specific cases, offering a balance of reactivity and cost.Performance can be highly substrate-dependent.2-5

Note: The data presented is compiled from various sources and should be used as a qualitative guide. Optimal conditions may vary depending on the specific aryl halide coupling partner.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Weigh_Reagents Weigh Reagents: - this compound - Aryl Halide - Base Assemble_Glassware Assemble Flame-Dried Glassware under Inert Atmosphere Weigh_Reagents->Assemble_Glassware Add_Reagents Add Reagents, Catalyst, and Solvents to Flask Assemble_Glassware->Add_Reagents Heat_Stir Heat and Stir (e.g., 80-100°C) Add_Reagents->Heat_Stir Monitor_Progress Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor_Progress Cool_Dilute Cool to Room Temperature and Dilute Monitor_Progress->Cool_Dilute Aqueous_Extraction Perform Aqueous Extraction Cool_Dilute->Aqueous_Extraction Dry_Evaporate Dry Organic Layer and Evaporate Solvent Aqueous_Extraction->Dry_Evaporate Purify Purify by Column Chromatography Dry_Evaporate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

A Comparative Guide to the Efficiency of (5-Ethoxy-2-formylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of the performance of (5-Ethoxy-2-formylphenyl)boronic acid in various solvent systems, benchmarked against the parent compound, (2-formylphenyl)boronic acid. While direct, side-by-side comparative studies for this compound are not extensively available in peer-reviewed literature, this guide consolidates information from analogous reactions and established principles of organic chemistry to provide a useful reference for reaction optimization.

Influence of Solvent Systems on Suzuki-Miyaura Coupling

The solvent plays a crucial role in the Suzuki-Miyaura reaction, influencing the solubility of reactants, the stability and activity of the palladium catalyst, and the rate of the reaction steps, particularly transmetalation. The selection of an appropriate solvent system is therefore paramount for achieving high yields and reaction efficiency.

Polar aprotic solvents, often in combination with water, are frequently employed. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the catalytic cycle. However, excessive water can lead to undesired protodeboronation of the boronic acid. The choice of solvent is often substrate-dependent and may require empirical optimization.

Comparative Performance in Different Solvent Systems

The following table summarizes the expected performance of this compound and the alternative, (2-formylphenyl)boronic acid, in commonly used solvent systems for Suzuki-Miyaura cross-coupling reactions. The data is compiled from general principles and published data for structurally similar compounds.

Boronic AcidSolvent SystemTypical BaseExpected YieldKey Considerations
This compound Toluene/Ethanol/WaterK₂CO₃, Cs₂CO₃Good to ExcellentThe ethoxy group enhances electron density, potentially increasing the rate of transmetalation. Good solubility is expected in this mixed solvent system.
1,4-Dioxane/WaterK₃PO₄, K₂CO₃Good to ExcellentA widely used system that is effective for a broad range of substrates. The formyl group is generally well-tolerated.
Dimethylformamide (DMF)/WaterNa₂CO₃, K₂CO₃GoodDMF is a highly polar solvent that can enhance reaction rates, though purification can sometimes be more challenging.[1]
Tetrahydrofuran (THF)/WaterK₂CO₃, NaOHModerate to GoodA common solvent system, though THF can be prone to peroxide formation.
(2-formylphenyl)boronic acid (Alternative) Toluene/Ethanol/WaterK₂CO₃GoodAs the parent compound, it serves as a good benchmark. The absence of the ethoxy group may result in slightly lower reactivity compared to its substituted counterpart.
1,4-Dioxane/WaterK₃PO₄, K₂CO₃GoodA reliable solvent system for this class of boronic acids.
Dimethylformamide (DMF)CsFModerate to GoodAnhydrous conditions with a fluoride base can be effective for boronic acids prone to protodeboronation.

Disclaimer: The expected yields are based on general trends observed for similar Suzuki-Miyaura reactions and may vary depending on the specific coupling partners, catalyst, base, temperature, and reaction time.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for specific substrates and solvent systems.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental and mechanistic flow, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]

References

A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics: Featuring (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tracking and quantification of biomolecules are paramount. Isotopic labeling, in conjunction with mass spectrometry, provides a powerful toolkit for these investigations. This guide offers a comparative overview of isotopic labeling using (5-Ethoxy-2-formylphenyl)boronic acid and contrasts it with established methodologies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Click Chemistry.

While direct isotopic labeling studies employing this compound are not yet prevalent in the literature, its chemical structure lends itself to a promising application in bioorthogonal chemistry. Specifically, the 2-formylphenylboronic acid moiety can react with hydrazine derivatives to form a stable iminoboronate linkage.[1][2] This reaction can be harnessed to introduce isotopically labeled tags onto proteins and other biomolecules.

This guide will therefore explore the potential of this compound in this context and compare it to the widely adopted SILAC and Click Chemistry techniques.

Performance Comparison of Isotopic Labeling Techniques

The selection of an isotopic labeling strategy is contingent on the specific experimental requirements, including the sample type, desired precision, and multiplexing capabilities. The following table summarizes the key performance metrics of the compared techniques.

FeatureThis compound (Iminoboronate Formation)SILAC (Metabolic Labeling)Click Chemistry (Chemical Labeling)
Principle In vitro chemical labeling of biomolecules containing a hydrazine or hydroxylamine handle via iminoboronate formation.In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg).[3]In vitro chemical labeling of biomolecules containing azide or alkyne handles.[4]
Sample Type Purified proteins, peptides, or other biomolecules functionalized with a suitable handle.Live, cultured cells that can incorporate the labeled amino acids.[5]Virtually any protein sample (cells, tissues, biofluids) that can be functionalized with an azide or alkyne.[6]
Labeling Stage Post-purification/synthesis of the biomolecule.During protein synthesis in living cells.[3]Pre- or post-lysis, on proteins or peptides.[7]
Multiplexing Dependent on the synthesis of different isotopically labeled boronic acids or hydrazine tags.Typically 2-plex or 3-plex, with variations allowing for higher multiplexing.[3]High multiplexing capability (e.g., TMT and iTRAQ allow for up to 16-plex).[8]
Reaction Speed Fast, with rate constants for similar reactions reported in the range of 10² to 10³ M⁻¹s⁻¹.[9]Dependent on cell doubling time and protein turnover rate.Very fast and efficient, often described as a "click" reaction.[4][10]
Reversibility The iminoboronate linkage can be reversible under certain conditions.[11]Not reversible.Not reversible.
Precision Potentially high, but susceptible to variability during sample preparation as labeling occurs late in the workflow.High precision due to early-stage sample mixing, minimizing handling errors.[5][12]High, but like other chemical methods, can be affected by sample handling before labeling.
Cost Potentially moderate, depending on the cost of synthesizing the labeled boronic acid.Can be expensive due to the cost of isotopically labeled amino acids and specialized cell culture media.[5]Varies depending on the specific reagents, but can be cost-effective for high-throughput experiments.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of any isotopic labeling strategy. Below are representative protocols for each of the discussed techniques.

Protocol 1: Isotopic Labeling using this compound

This protocol is a hypothetical procedure based on the principles of iminoboronate formation with 2-formylphenylboronic acids.

1. Preparation of Labeled this compound:

  • Synthesize this compound with desired isotopic labels (e.g., ¹³C, ¹⁵N) using standard organic chemistry techniques.

2. Functionalization of the Target Biomolecule:

  • Introduce a hydrazine or hydroxylamine handle onto the target protein or peptide. This can be achieved through chemical modification of specific amino acid side chains or by incorporating unnatural amino acids.

3. Labeling Reaction:

  • Dissolve the hydrazine-functionalized biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add a molar excess of the isotopically labeled this compound.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using mass spectrometry.

4. Purification:

  • Remove the excess labeling reagent using size-exclusion chromatography or dialysis.

5. Mass Spectrometry Analysis:

  • Analyze the labeled biomolecule by mass spectrometry to confirm the incorporation of the isotopic label.

Protocol 2: SILAC for Quantitative Proteomics

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in a "light" medium containing standard amino acids, while the other is grown in a "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine) for at least five cell divisions to ensure complete incorporation.[13]

2. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug administration) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells from both populations and determine the protein concentration of each lysate.

4. Sample Pooling and Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[13]

  • Digest the combined protein mixture into peptides using a protease such as trypsin.

5. Peptide Cleanup:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Perform relative quantification by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[13]

Protocol 3: Click Chemistry for Protein Labeling

1. Introduction of a Bioorthogonal Handle:

  • Introduce an azide or alkyne group into the target proteins. This can be done metabolically by providing cells with an amino acid analog containing the bioorthogonal handle (e.g., L-azidohomoalanine to replace methionine) or chemically by modifying the purified protein.[14]

2. Cell Lysis (if applicable):

  • If labeling was performed in live cells, lyse the cells to release the proteins.

3. Click Reaction:

  • Prepare a reaction mixture containing the azide- or alkyne-functionalized protein sample.

  • Add the corresponding alkyne- or azide-containing isotopic tag (e.g., a ¹³C- and ¹⁵N-labeled alkyne probe).

  • Add the copper(I) catalyst (for CuAAC) or use a copper-free click chemistry reagent (e.g., a DIBO-alkyne).[14]

  • Incubate the reaction at room temperature. The reaction is typically complete within 1-2 hours.

4. Protein Digestion and Analysis:

  • Digest the labeled proteins into peptides.

  • Analyze the peptides by LC-MS/MS for identification and quantification.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the discussed isotopic labeling techniques.

Iminoboronate_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis Labeled_Reagent Isotopically Labeled This compound Labeling Iminoboronate Formation Labeled_Reagent->Labeling Functionalized_Biomolecule Hydrazine-functionalized Biomolecule Functionalized_Biomolecule->Labeling Purification Purification Labeling->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium Lysis Cell Lysis Light_Culture->Lysis Heavy_Culture Culture in 'Heavy' Medium Treatment Experimental Treatment Heavy_Culture->Treatment Treatment->Lysis Pooling Pool Lysates Lysis->Pooling Digestion Protein Digestion Pooling->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis Functionalize Introduce Azide/Alkyne into Biomolecule Click Click Reaction Functionalize->Click Labeled_Tag Isotopically Labeled Alkyne/Azide Tag Labeled_Tag->Click Digestion Protein Digestion Click->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

References

The Kinetics of Suzuki-Miyaura Coupling: A Comparative Analysis of (5-Ethoxy-2-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetics. This guide provides an objective comparison of the kinetic performance of (5-Ethoxy-2-formylphenyl)boronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data drawn from analogous systems.

The unique substitution pattern of this compound, featuring both an electron-donating ethoxy group and a potentially coordinating ortho-formyl group, presents a distinct kinetic profile compared to simpler arylboronic acids. Understanding these nuances is paramount for reaction optimization and the rational design of synthetic routes.

Performance Comparison: The Dual Influence of Ethoxy and Formyl Groups on Reaction Kinetics

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. The substituents on this compound exert competing effects on the key steps of the catalytic cycle: transmetalation and reductive elimination.

  • Electron-Donating Effect of the Ethoxy Group: The ethoxy group at the para-position to the boronic acid is an electron-donating group. Generally, electron-donating groups increase the electron density on the aryl ring, which can enhance the rate of transmetalation, a crucial step in the catalytic cycle.[1] This is because a more electron-rich aryl group is more nucleophilic and thus transfers more readily from the boron atom to the palladium center.[2]

  • Electron-Withdrawing and Coordinating Effect of the Formyl Group: The ortho-formyl group is an electron-withdrawing group, which typically decreases the nucleophilicity of the arylboronic acid and can slow down the transmetalation step.[1] However, the ortho-positioning of the formyl group introduces the possibility of a secondary interaction. The oxygen atom of the aldehyde can coordinate to the palladium center, potentially influencing the geometry and electronics of the transition state. This coordination could either facilitate or hinder the reaction depending on the specific reaction conditions and catalyst system. Some studies have investigated the impact of ortho-substituents, noting that they can introduce steric hindrance that affects the approach of the boronic acid to the palladium complex.[3][4]

The interplay of these opposing electronic effects and the potential for intramolecular coordination makes the kinetic behavior of this compound highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Comparative Kinetic Data

Boronic AcidSubstituent EffectsExpected Relative Initial Rate
Phenylboronic acidUnsubstituted (Reference)Baseline
4-Methoxyphenylboronic acidStrong Electron-DonatingFaster than baseline
4-Nitrophenylboronic acidStrong Electron-WithdrawingSlower than baseline
2-Tolylboronic acidWeak Electron-Donating, Steric HindranceSlower than baseline
This compound Electron-Donating (Ethoxy), Electron-Withdrawing & Coordinating (Formyl) Comparable to or slightly slower than baseline

Note: This table provides a qualitative comparison based on general principles. Actual reaction rates are highly dependent on the specific aryl halide, catalyst system, base, and solvent used.[2]

Experimental Protocol for Kinetic Analysis

To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. In-situ monitoring techniques are often employed to obtain high-quality kinetic data.[5][6][7]

Objective: To determine the reaction order with respect to each reactant and the overall rate constant for the Suzuki-Miyaura coupling of this compound with a model aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water)

  • Internal standard (for chromatographic analysis)

  • Reaction vials/flasks

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating and stirring module

  • Analytical instrument for monitoring (e.g., HPLC, GC, or NMR spectrometer)[8][9][10]

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, this compound, base, and internal standard.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Initiation: At time zero (t=0), add the palladium catalyst to the stirring reaction mixture, which is maintained at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further conversion.

  • Analysis: Analyze the quenched aliquots using a calibrated analytical technique (e.g., HPLC, GC, or NMR) to determine the concentration of the starting materials and the product over time.[11]

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, and the rate constant (k) can be calculated.

Visualizing the Process

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Reactant Solutions Inert_Atmosphere Establish Inert Atmosphere Reactant_Prep->Inert_Atmosphere Reaction_Setup Combine Reactants & Solvent Inert_Atmosphere->Reaction_Setup Initiation Add Catalyst (t=0) Reaction_Setup->Initiation Sampling Withdraw Aliquots at Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze via HPLC/GC/NMR Quenching->Analysis Data_Processing Determine Concentrations & Plot Kinetics Analysis->Data_Processing

References

A Head-to-Head Comparison of Boronic Acids and Their Derivatives for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for this transformation, with the choice of the organoboron reagent being a critical factor influencing reaction efficiency, yield, and practicality. This guide provides an objective, data-driven comparison of traditional boronic acids against two of their most common and effective alternatives—N-methyliminodiacetic acid (MIDA) boronates and boronic acid pinacol esters—in the context of biaryl synthesis.

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] A key component of this reaction is the organoboron reagent, which serves as the nucleophilic partner.[1] While conventional boronic acids are widely utilized, they can suffer from instability, leading to challenges in purification and handling, and may undergo side reactions such as protodeboronation.[2][3] This has led to the development of several alternative reagents, each with its own set of advantages and disadvantages.[1] This guide will focus on the comparative performance of a generic arylboronic acid, its corresponding MIDA boronate, and its pinacol ester derivative in a representative biaryl synthesis.

Performance Data in Biaryl Synthesis

The selection of a boron reagent can significantly impact the yield, reaction time, and functional group tolerance of a Suzuki-Miyaura coupling reaction.[1] The following table summarizes representative experimental data for the Suzuki-Miyaura cross-coupling of different organoboron reagents with an aryl halide. It is important to note that while the data is collated from various sources, it aims to provide a comparative overview. Reaction conditions can influence outcomes, and direct comparison should be made with this in mind.[1]

Reagent/MethodCoupling PartnerCatalyst/ConditionsYield (%)Key AdvantagesKey Disadvantages
Arylboronic Acid (Suzuki-Miyaura)Aryl BromidePd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C70-98%Generally more reactive, leading to faster reaction times.[4][5] High atom economy.[5]Prone to decomposition (protodeboronation, oxidation), which can affect shelf-life and decrease yields.[4][5][6] Can be challenging to obtain in high purity.[4]
Aryl MIDA Boronate (Suzuki-Miyaura)Aryl BromidePd₂(dba)₃, SPhos, K₃PO₄, dioxane/H₂O, 80-100 °C85-95%Enhanced stability; often crystalline, free-flowing solids that are stable to air and moisture.[2] Compatible with silica gel chromatography, simplifying purification.[2] Allows for controlled release of the boronic acid.[2]May require slightly harsher conditions or longer reaction times for the in-situ deprotection and subsequent coupling.
Arylboronic Acid Pinacol Ester (Suzuki-Miyaura)Aryl BromidePd(dppf)Cl₂, K₂CO₃, Dioxane, 80 °C80-92%Significantly enhanced stability compared to boronic acids; easier to handle, purify, and store.[4][6] Less reactive, which can be advantageous for certain substrates.[6]Generally less reactive than boronic acids, potentially requiring longer reaction times or higher temperatures.[6][7] The active transmetalating species is still a subject of discussion.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a generic arylboronic acid, an aryl MIDA boronate, and an arylboronic acid pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of a Generic Arylboronic Acid

This protocol is based on the synthesis of unsymmetrical biaryls.[8][9]

Materials:

  • Arylboronic acid (1.0 equiv)

  • Aryl bromide (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (approx. 5 mol %)

  • Degassed N,N-Dimethylformamide (DMF)

  • Degassed aqueous sodium carbonate solution (2 M)

Procedure:

  • To a degassed solution of DMF, add the arylboronic acid, the aryl bromide, and tetrakis(triphenylphosphine)palladium(0).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the degassed aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an Aryl MIDA Boronate

This protocol provides a method for using the more stable MIDA boronate derivatives.[10]

Materials:

  • Aryl MIDA boronate (1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol)

  • Suitable ligand (e.g., SPhos, 0.03 mmol)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, aryl MIDA boronate, palladium catalyst, and ligand.

  • Add the base, dioxane, and water.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Follow the workup and purification procedure described for the standard Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of an Arylboronic Acid Pinacol Ester

This protocol is suitable for the less reactive but more stable pinacol ester derivatives.

Materials:

  • Arylboronic acid pinacol ester (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol %)

  • Potassium carbonate (2.0 equiv)

  • Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve the arylboronic acid pinacol ester, aryl bromide, Pd(dppf)Cl₂, and potassium carbonate in a mixture of dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of the organoboron reagent in Suzuki-Miyaura cross-coupling is a critical parameter that researchers must consider based on the specific requirements of their synthetic target. While traditional boronic acids offer high reactivity, their instability can be a significant drawback.[4][5] For complex syntheses requiring robust and easily handleable reagents, MIDA boronates and boronic acid pinacol esters present superior alternatives due to their enhanced stability.[2][4] MIDA boronates, in particular, offer the advantage of compatibility with chromatography and controlled release of the active boronic acid.[2] Ultimately, the selection will depend on a balance of factors including substrate reactivity, desired yield, and operational simplicity. This guide provides a framework and practical protocols to aid researchers in making an informed decision for their biaryl synthesis endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate quantification of reagents such as (5-Ethoxy-2-formylphenyl)boronic acid are critical for ensuring the integrity and safety of final pharmaceutical products. As a key building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, robust and validated analytical methods are essential for its quality control. Cross-validation, the process of comparing results from two or more distinct analytical techniques, provides a high level of confidence in the reliability and accuracy of analytical data.[1][2][3]

This guide provides a comparative analysis of three common analytical methods for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical method is dependent on the specific analytical requirements, including the need for quantitative data, impurity profiling, or structural confirmation.

Comparative Analysis of Analytical Methods

The performance of each analytical method for the analysis of boronic acids is summarized below, highlighting their principles, typical applications, advantages, and limitations.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Purity assessment, impurity profiling, and quantification.High resolution, sensitivity, and specificity for a wide range of boronic acids.[4]Potential for on-column degradation of some boronic acids; may require specific column technologies for optimal separation.[5]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.Identification and quantification of volatile impurities and the main component.High sensitivity and powerful structural elucidation capabilities from mass spectra.[6][7]Boronic acids are generally non-volatile and require a derivatization step prior to analysis, which can add complexity.[8][9]
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of the boron-11 nucleus to provide information about the chemical environment and structure of boron-containing compounds.Structural confirmation, purity determination, and quantification.Provides direct information about the boron species, is non-destructive, and can be used for quantitative analysis (qNMR) without a reference standard of the analyte itself.[10][11][12]Lower sensitivity compared to chromatographic methods; may require specialized NMR equipment and expertise.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of boronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying impurities.

  • Instrumentation : HPLC system with a PDA detector.

  • Column : XSelect Premier HSS T3 Column (or equivalent C18 column).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : A linear gradient from 5% B to 95% B over 15 minutes.[4]

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection : UV at 254 nm

  • Sample Preparation : Dissolve a known amount of the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.[5]

  • Procedure : Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for identifying and quantifying volatile impurities after derivatization of the boronic acid.

  • Instrumentation : GC-MS system.

  • Column : DB-5ms (or equivalent) capillary column.

  • Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[5]

  • Injector Temperature : 250 °C

  • Transfer Line Temperature : 280 °C

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Sample Preparation : To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.[5]

  • Procedure : Inject 1 µL of the derivatized sample into the GC-MS. Identify compounds based on their retention times and comparison of their mass spectra with a reference library.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is valuable for structural confirmation and quantitative analysis (qNMR).

  • Instrumentation : NMR spectrometer (e.g., 400 MHz) with a boron-11 probe.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Internal Standard : A certified reference material with a known concentration (for qNMR).

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent. For quantitative analysis, add a known amount of an internal standard.[5]

  • Procedure : Acquire the ¹¹B NMR spectrum. The chemical shift will confirm the presence of the boronic acid moiety. For qNMR, the concentration of the analyte is determined by comparing the integral of the analyte signal to the integral of the internal standard signal.

Cross-Validation Workflow

A systematic workflow is crucial for the effective cross-validation of analytical methods. This process ensures that different techniques yield comparable and reliable results for the same sample.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Analysis cluster_3 Conclusion cluster_4 Outcome A Develop HPLC Method A_val Validate HPLC Method (ICH Q2(R1)) A->A_val B Develop GC-MS Method B_val Validate GC-MS Method (ICH Q2(R1)) B->B_val C Develop NMR Method C_val Validate NMR Method (ICH Q2(R1)) C->C_val D Analyze Same Batch of This compound with all three methods A_val->D B_val->D C_val->D E Compare Purity Results D->E F Compare Impurity Profiles D->F G Statistical Analysis (e.g., t-test, F-test) E->G F->G H Methods are Correlated? G->H I Methods are Interchangeable for Quality Control H->I Yes J Investigate Discrepancies and Refine Methods H->J No

Caption: Workflow for the cross-validation of analytical methods.

References

Safety Operating Guide

Proper Disposal of (5-Ethoxy-2-formylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of (5-Ethoxy-2-formylphenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound, like other boronic acid derivatives, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationSource
Eye ProtectionChemical safety goggles or a face shield.[1][2][3]
Hand ProtectionNitrile or neoprene gloves. Double gloving may be considered.[1][2]
Body ProtectionA fully fastened lab coat that covers the arms.[1]
RespiratoryA NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[3]
FootwearClosed-toe shoes.[1]

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds like 2-formylphenylboronic acid and 4-formylphenylboronic acid indicate the following potential hazards:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for the collection of solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, and weighing boats, should be placed in the designated solid hazardous waste container.

  • For spills, avoid dust formation.[6][4] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[6][7]

3. Liquid Waste Disposal:

  • Unused this compound and any solutions containing this chemical must be collected in a designated liquid hazardous waste container.

  • Do not empty into drains.[6][4]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the material. This rinsate must be collected as liquid hazardous waste.

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[8] This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]

  • Final Rinse: After decontamination, a final rinse with water should be performed. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Waste Storage and Pickup:

  • Store all sealed and properly labeled waste containers in a designated satellite accumulation area.

  • Adhere to your institution's specific procedures for the storage and pickup of hazardous waste.[1] Disposal should be entrusted to a licensed waste disposal company.[5][7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_glassware cluster_final start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Contaminated Solids (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Unused Reagent & Contaminated Solutions waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid storage Store Sealed Containers in Designated Accumulation Area collect_solid->storage collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->storage decontaminate Decontaminate Glassware (Solvent & Basic Rinse) glassware->decontaminate collect_rinsate Collect all Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Ethoxy-2-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (5-Ethoxy-2-formylphenyl)boronic acid. The following protocols are designed to ensure a safe laboratory environment and are based on the known hazards of closely related formylphenylboronic acid compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentPurpose & Guidelines
Eye/Face Protection Chemical splash-resistant safety goggles with side protection. A face shield may be required for splash risks.[3]Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[4][5]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][6]Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance. Gloves should be inspected before use and removed immediately if contaminated.[7]
Body Protection Laboratory coat and closed-toe shoes.[7]Prevents incidental skin exposure. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[3][8]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[4][5]If ventilation is inadequate, dust is generated, or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Thoroughly read the Safety Data Sheet (SDS) for a closely related compound, such as 2-Formylphenylboronic acid, before starting work.[4]

  • Ensure all necessary PPE is available and in good condition.[3]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5][7]

  • All operations involving this compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Gather all necessary materials and equipment before handling the chemical.

2. Handling:

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid all personal contact, including the inhalation of dust.[3]

  • Minimize dust generation and accumulation during handling.[4][5]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.

3. After Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Remove contaminated clothing and wash it before reuse.[3][5]

  • Clean the work area and any equipment used.

Emergency and Disposal Plan

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]

Spill and Disposal Protocol: In case of a spill, avoid generating dust.[3][4] Use personal protective equipment and sweep up the material, placing it into a suitable, labeled container for disposal.[4]

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Dispose of contents and container to an approved waste disposal plant.[4][5]

Experimental Protocol: Safe Weighing of this compound

This protocol outlines the steps for safely weighing a solid sample of this compound.

  • Preparation: Don all required PPE as specified in Table 1 (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a clean weigh boat, spatula, and the container of this compound inside the chemical fume hood.

  • Taring: Place the weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully open the container of this compound. Using the spatula, carefully transfer the desired amount of the solid to the weigh boat, avoiding the creation of dust.

  • Sealing: Securely close the container of this compound.

  • Recording: Record the final weight.

  • Cleanup: Wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel. Dispose of the cleaning material and any contaminated items (like the weigh boat, if disposable) in a designated hazardous waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3 end_node End post3->end_node start Start start->prep1

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.